Product packaging for Boc-Phe-Phe-OH(Cat. No.:CAS No. 13122-90-2)

Boc-Phe-Phe-OH

货号: B088767
CAS 编号: 13122-90-2
分子量: 412.5 g/mol
InChI 键: NNOBHAOOLCEJBL-OALUTQOASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Boc-Phe-Phe-OH is a fundamental N-tert-butoxycarbonyl (Boc)-protected dipeptide building block, composed of two L-phenylalanine residues. It is extensively utilized in solid-phase peptide synthesis (SPPS) as a key intermediate, where the Boc group serves as a temporary protecting shield for the amino group, allowing for controlled, stepwise assembly of complex peptide chains . Beyond its synthetic applications, this compound is a prominent subject in supramolecular chemistry and materials science due to its exceptional capacity for self-assembly. Driven by aromatic π-π stacking and hydrogen bonding, this compound spontaneously organizes into various nanostructures such as nanofibers, spherical assemblies, and hydrogels . The specific morphology is highly tunable and depends on solvent environment, concentration, and assembly method . Researchers value this dipeptide for creating biomaterials with potential applications in drug delivery, biosensing, and nanotechnology . Its properties can be further enhanced through chemical modification; for instance, functionalization with aromatic groups like benzothiazole has been shown to significantly boost the fluorescence and nonlinear optical characteristics of the resulting nanostructures . This compound is typically synthesized via liquid-phase peptide synthesis, often employing coupling reagents like DCC/HOBt in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N2O5 B088767 Boc-Phe-Phe-OH CAS No. 13122-90-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOBHAOOLCEJBL-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13122-90-2
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13122-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Phe-Phe-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: N-tert-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine, commonly abbreviated as Boc-Phe-Phe-OH, is a dipeptide derivative of the essential amino acid L-phenylalanine. The presence of the N-terminal tert-butoxycarbonyl (Boc) protecting group makes it a crucial building block in peptide synthesis, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, along with detailed experimental protocols for its synthesis and analysis, to support its application in research and drug development.

Core Properties of this compound

This compound is a white crystalline powder. Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

Chemical and Physical Properties
PropertyValueSource
CAS Number 13122-90-2[1][2]
Molecular Formula C₂₃H₂₈N₂O₅[1]
Molecular Weight 412.5 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid[1]
Appearance White to off-white crystalline powder---
Purity ≥97%[2]
Solubility Soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[2]
Spectroscopic and Analytical Data
Data TypeDescriptionSource
¹³C NMR Spectrum available[1]
Optical Properties Exhibits characteristic absorption peaks between 248 nm and 265 nm in ethanol solution. Photoluminescence emission peak at 285 nm when excited at 259 nm.[3]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through a solution-phase peptide coupling method. The following protocol outlines a general procedure based on established chemical principles.

Materials and Reagents:
  • L-Phenylalanine methyl ester hydrochloride

  • Boc-L-phenylalanine (Boc-Phe-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or other suitable base

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Petroleum ether

Procedure:
  • Preparation of Boc-Phe-Phe-OMe:

    • Dissolve L-Phenylalanine methyl ester hydrochloride in chloroform (CHCl₃) or DCM.

    • Add N-Methylmorpholine (NMM) at 0°C and stir for 15 minutes.

    • In a separate flask, dissolve Boc-Phe-OH in CHCl₃ or DCM and add DCC and HOBt.

    • Add the Boc-Phe-OH solution to the L-Phenylalanine methyl ester solution and stir for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 5% NaHCO₃ solution and then with saturated NaCl solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield crude Boc-Phe-Phe-OMe.

    • The crude product can be recrystallized from a mixture of chloroform and petroleum ether.

  • Saponification to this compound:

    • Dissolve the purified Boc-Phe-Phe-OMe in methanol.

    • Add a solution of NaOH (e.g., 2 M) and stir at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture with an appropriate acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Experimental Workflow: Synthesis of this compound

G cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: Saponification A Boc-Phe-OH + L-Phe-OMe B DCC, HOBt, NMM in DCM A->B Coupling C Boc-Phe-Phe-OMe B->C Formation D Crude Boc-Phe-Phe-OMe E Filtration & Washing D->E F Purified Boc-Phe-Phe-OMe E->F G Boc-Phe-Phe-OMe H NaOH in MeOH G->H Hydrolysis I This compound H->I Formation

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a fundamental building block in the synthesis of more complex peptide structures for various research and therapeutic applications.

Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2] The Boc protecting group provides stability and allows for controlled, stepwise elongation of peptide chains.[2] Its dipeptide structure offers specific steric and electronic properties that are valuable in constructing complex peptide architectures.[2]

Drug Discovery and Development

Peptides containing the Phe-Phe motif are of significant interest in drug discovery. For instance, dipeptide prodrugs have been investigated to enhance transporter affinity and metabolic stability, leading to improved cancer cell growth inhibition. The lipophilic nature of the phenylalanine residues can also contribute to the cell-penetrating properties of peptides.

While specific signaling pathways directly modulated by this compound are not extensively documented, it is a key component in the synthesis of peptides that target a wide range of biological processes. Peptides derived from this dipeptide may be designed to interact with specific receptors or inhibit enzymes involved in various disease pathways. The self-assembly properties of Phe-Phe containing peptides are also an area of active research, with implications for the development of novel biomaterials.[4]

Logical Relationship in Peptide-Based Drug Discovery

G A This compound B Peptide Synthesis (SPPS/Solution) A->B Starting Material C Biologically Active Peptides B->C Produces E Enzyme Inhibitors C->E F Receptor Ligands C->F D Drug Discovery & Development E->D F->D

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound is classified as an irritant. It is advisable to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

This compound is a valuable and versatile dipeptide for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined structure and the presence of the Boc protecting group facilitate the controlled synthesis of complex peptides. Further research into the biological activities of peptides derived from this compound is likely to uncover novel therapeutic agents and research tools.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of Boc-Phe-Phe-OH

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-phenylalanyl-L-phenylalanine (this compound), a dipeptide derivative crucial in peptide synthesis and materials science. This document details its chemical structure, properties, and established synthesis protocols, presenting quantitative data in structured tables and outlining experimental workflows with detailed diagrams.

Introduction

This compound is a protected dipeptide composed of two L-phenylalanine residues. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2] This compound serves as a fundamental building block for the synthesis of larger, more complex peptides and has been noted for its capacity to self-assemble into various nanostructures, such as nanospheres and nanotubes.[3] The remarkable rigidity of these self-assembled structures is attributed to "zipper-like" aromatic interlocks.[3]

Chemical Structure and Properties

This compound consists of two phenylalanine molecules linked by a peptide bond. The amino group of the N-terminal phenylalanine is protected by a Boc group.

Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid[4]
Synonyms N-Boc-L-phenylalanyl-L-phenylalanine, Boc-L-Diphenylalanine[4]
CAS Number 13122-90-2[4]
Molecular Formula C23H28N2O5[4]
Molecular Weight 412.48 g/mol [4]
Canonical SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O[4]

Synthesis Protocols

The synthesis of this compound is typically achieved through a solution-phase peptide coupling strategy. This process involves three main stages:

  • Synthesis of the N-terminally protected amino acid, Boc-Phe-OH.

  • Protection of the C-terminus of the second amino acid, typically as a methyl ester (Phe-OMe).

  • Coupling of the two protected residues, followed by the deprotection of the C-terminal ester to yield the final product.

Stage 1: Synthesis of the Precursor (Boc-Phe-OH)

The Boc protecting group is introduced by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)

  • Materials : L-phenylalanine, di-tert-butyl dicarbonate, triethylamine, dioxane, water, ethyl ether, potassium hydrogen sulfate.

  • Procedure :

    • A mixture of L-phenylalanine (16.51 g, 0.1 mol) is prepared in 60 mL of water and 60 mL of peroxide-free dioxane.[5]

    • Triethylamine (21 mL) is added to the mixture to create a basic environment.[5]

    • To the resulting solution, 223 g (1 mol) of di-tert-butyl dicarbonate is added dropwise over 1 hour while stirring. A white precipitate may appear.[1] The temperature may rise to 30–35°C.[1]

    • The reaction is stirred overnight at room temperature to ensure completion.[1]

    • The mixture is diluted with water and extracted twice with pentane or ether to remove unreacted Boc₂O and other nonpolar impurities.[1][5]

    • The aqueous layer is carefully acidified to a pH of 1-2.5 with a cold solution of potassium hydrogen sulfate or 2.5 N hydrochloric acid.[1][5] This causes the Boc-Phe-OH to precipitate as an oil or solid.

    • The product is extracted from the acidified aqueous layer using ethyl ether or methylene chloride.[1][5]

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[5]

    • The resulting solid or oil is recrystallized, often using a solvent system like hexane, to yield pure, white crystalline Boc-Phe-OH.[5]

Quantitative Data for Boc-Phe-OH Synthesis

ParameterValueSource
Typical Yield 78–87%[1]
Melting Point 86–88 °C[1][5]
Purity ≥98%[6]

Workflow for Boc-Phe-OH Synthesis

Boc_Phe_OH_Synthesis A 1. Dissolve L-Phenylalanine in Dioxane/Water with Triethylamine B 2. Add Di-tert-butyl Dicarbonate (Boc)₂O (Stir Overnight) A->B Boc₂O C 3. Workup: Aqueous Extraction B->C Reaction Mixture D 4. Acidify Aqueous Layer (pH 1-2.5) to Precipitate Product C->D Aqueous Phase E 5. Extract Product with Ethyl Ether D->E Precipitate F 6. Dry, Evaporate, and Recrystallize E->F Organic Phase G Final Product: Boc-Phe-OH F->G Purified Solid

Caption: Workflow for the synthesis of Boc-Phe-OH.

Stage 2: Synthesis of this compound

This stage involves the coupling of Boc-Phe-OH with L-phenylalanine methyl ester (H-Phe-OMe), followed by saponification to remove the methyl ester protecting group.

Experimental Protocol: Solution-Phase Synthesis of this compound

  • Materials : Boc-Phe-OH, L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl), dicyclohexylcarbodiimide (DCC), N-methylmorpholine (NMM) or other base, chloroform (CHCl₃) or dichloromethane (DCM), 5% sodium bicarbonate (NaHCO₃), saturated sodium chloride (NaCl), anhydrous sodium sulfate (Na₂SO₄), lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Procedure :

    • Activation & Coupling :

      • Dissolve L-phenylalanine methyl ester hydrochloride (0.01 mol) in chloroform (20 mL).[7]

      • Cool the solution to 0°C and add N-methylmorpholine (NMM) (2.23 mL, 0.021 mol) to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.[7]

      • In a separate flask, dissolve Boc-Phe-OH (0.01 mol) in chloroform (20 mL).[7]

      • Add the Boc-Phe-OH solution and dicyclohexylcarbodiimide (DCC) (2.1 g, 0.01 mol) to the stirred H-Phe-OMe solution.[7] Note: Coupling agents like HOBt can be added with DCC to minimize side reactions.[3]

      • Allow the reaction to stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[7]

    • Workup & Isolation of Boc-Phe-Phe-OMe :

      • Filter the reaction mixture to remove the DCU precipitate. Wash the residue with fresh chloroform and combine the filtrates.[7]

      • Wash the combined filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution to remove unreacted starting materials and acidic/basic impurities.[7]

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in a vacuum to obtain the crude Boc-Phe-Phe-OMe.[7]

    • Saponification (Ester Deprotection) :

      • Dissolve the crude Boc-Phe-Phe-OMe in a suitable solvent mixture (e.g., methanol/water).

      • Add a solution of NaOH or LiOH and monitor the reaction progress using thin-layer chromatography (TLC).[3][7]

      • Once the reaction is complete, neutralize the mixture and perform an aqueous workup to isolate the final product, this compound.

    • Purification :

      • The final crude product can be purified by recrystallization from a suitable solvent mixture, such as chloroform and petroleum ether, to yield pure this compound.[7]

Workflow for this compound Synthesis

Boc_Phe_Phe_OH_Synthesis Overall Synthesis of this compound cluster_inputs Starting Materials A Boc-Phe-OH C 1. Peptide Coupling (DCC, NMM in CHCl₃) A->C B H-Phe-OMe·HCl B->C E 2. Workup (Filter DCU, Wash) C->E Reaction Mixture D Intermediate: Boc-Phe-Phe-OMe F 3. Saponification (NaOH or LiOH) D->F E->D Crude Product H 4. Purification (Recrystallization) F->H Crude Product G Final Product: This compound H->G Purified Product

Caption: Workflow for the synthesis of this compound.

Characterization

The synthesized intermediates and the final this compound product should be characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure, including the presence of the Boc group, the two phenylalanine residues, and the peptide bond.[3]

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the successful coupling and final product formation.

  • Infrared (IR) Spectroscopy : Can be used to identify key functional groups, such as the amide C=O stretch of the peptide bond and the urethane C=O of the Boc group.[7]

  • Thin-Layer Chromatography (TLC) : Used to monitor the progress of the reaction and assess the purity of the product.[3]

  • Melting Point Analysis : A sharp melting point range is indicative of a pure compound.[7]

Conclusion

This compound is a valuable dipeptide derivative synthesized through well-established solution-phase peptide synthesis techniques. The protocols detailed in this guide, from the protection of the initial amino acid to the final coupling and deprotection steps, provide a clear path for its preparation in a laboratory setting. Proper characterization is essential to ensure the purity and structural integrity of the final product, which is a key building block for advanced applications in peptide chemistry and nanotechnology.

References

A Comprehensive Technical Guide to the Self-Assembly Properties of Boc-Phe-Phe-OH Dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly properties of the N-α-t-Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) dipeptide. This molecule has garnered significant attention in the fields of materials science and nanomedicine due to its capacity to form a variety of well-defined supramolecular structures. This document details the fundamental principles governing its self-assembly, the resultant morphologies, quantitative data, experimental methodologies, and its applications, particularly in drug delivery.

Introduction to this compound and its Self-Assembly

This compound is a derivative of the diphenylalanine (Phe-Phe) motif, which is a core recognition motif in the self-assembly of amyloid-β peptides. The N-terminal is protected by a tert-butyloxycarbonyl (Boc) group, which plays a crucial role in influencing the self-assembly process. The spontaneous organization of this compound into ordered nanostructures is primarily driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones, π-π stacking of the aromatic phenyl rings, and hydrophobic interactions.[1] The bulky Boc group can disrupt the typical packing observed in unprotected diphenylalanine, leading to the formation of distinct nanostructures such as nanofibers and planar microstructures instead of hollow tubes.[1]

The versatility of this compound lies in its ability to form different morphologies based on the experimental conditions, such as the choice of solvent, pH, and concentration. This tunable self-assembly makes it a promising building block for the rational design of functional biomaterials.[1]

Physicochemical Properties and Synthesis

Chemical Structure:

  • IUPAC Name: (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid[2]

  • Molecular Formula: C₂₃H₂₈N₂O₅[2]

  • Molecular Weight: 412.49 g/mol [2]

  • CAS Number: 13122-90-2[1]

Synthesis:

This compound is typically synthesized via liquid-phase peptide synthesis. The general strategy involves the coupling of Boc-protected L-phenylalanine (Boc-Phe-OH) with the methyl ester of L-phenylalanine (H-Phe-OMe) using coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final step involves the saponification of the methyl ester to yield the carboxylic acid.[1]

Self-Assembled Morphologies and Quantitative Data

The self-assembly of this compound can result in a variety of nanostructures, with the final morphology being highly dependent on the environmental conditions.

Nanospheres and Vesicles

In the presence of ethanol or ethanol-water mixtures, this compound predominantly forms spherical aggregates and vesicles.[1][3]

ParameterValueConditionsReference
Morphology Spherical Aggregates50% ethanol/water[3]
Diameter 1-4 µm5 mg/mL concentration[3]
Secondary Structure α-helix (FT-IR peak at 1657 cm⁻¹)50% ethanol/water[3]
Morphology NanotubesHFP/water[4]
Average Thickness 690 nmHFP/water[4]
Morphology NanospheresHFP/ethanol[4]
Diameter Nanometer to micrometer rangeHigh concentration in HFP, diluted in ethanol[4]
Nanofibers and Hydrogels

In aqueous solutions or through a pH-switch mechanism, this compound can self-assemble into nanofibers, which can further entangle to form hydrogels.[1][5]

ParameterValueConditionsReference
Morphology Fibrillar StructuresAqueous solutions[1]
Morphology Nanofibers connecting spherical elements ("molecular necklaces")Co-assembly with NH₂-Phe-Phe-OH in 50% ethanol[3]
Nanofiber Diameter ~300-800 nmCo-assembly with NH₂-Phe-Phe-OH[3]
Hydrogel Formation Gelation occurspH-switch method[5]
Spectroscopic Properties

The self-assembly process and the resulting nanostructures can be characterized by various spectroscopic techniques.

TechniqueObservationInterpretationReference
UV-Vis Absorption Four characteristic peaks at 247, 252, 257, and 263 nmQuantum confinement effects within the self-assembled nanostructures[6][7]
FT-IR Spectroscopy Amide I peak at ~1657 cm⁻¹ (in spheres)α-helical secondary structure[3]
Fluorescence Spectroscopy Emission maximum at 283 nm (excitation at 257 nm)Intrinsic fluorescence of the dipeptide[7]
Circular Dichroism Negative peak appearing at 219 nm over time in hydrogelsFormation of ordered secondary structures

Experimental Protocols

Synthesis of this compound
  • Protection of Phenylalanine: The amino group of L-phenylalanine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Esterification of Phenylalanine: The carboxyl group of another L-phenylalanine molecule is protected as a methyl ester using thionyl chloride in methanol.

  • Peptide Coupling: The Boc-protected phenylalanine (Boc-Phe-OH) is coupled with the phenylalanine methyl ester (H-Phe-OMe) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in a suitable organic solvent (e.g., dichloromethane).

  • Deprotection: The methyl ester protecting group is removed by saponification with sodium hydroxide in a methanol/water mixture to yield the final product, this compound.[7]

Self-Assembly Protocols

Solvent-Triggered Self-Assembly (for Nanospheres):

  • Prepare a stock solution of this compound in 1,1,1,3,3,3-hexafluoro-2-propanol (HFP) at a concentration of 100 mg/mL.[3]

  • Vortex the solution until the peptide is completely dissolved.[3]

  • Dilute the stock solution with ethanol or a 50% ethanol/water mixture to the desired final concentration (e.g., 5 mg/mL).[3]

  • Gently mix the solution and allow it to stand at room temperature for a specified period (e.g., 24 hours) for the self-assembly to occur.[3]

pH-Switch Self-Assembly (for Hydrogels):

  • Suspend this compound in deionized water.

  • Add a stoichiometric amount of a base (e.g., NaOH) to deprotonate the carboxylic acid and dissolve the dipeptide.

  • Induce gelation by adding an acid (e.g., HCl or a slow-hydrolyzing acid like glucono-δ-lactone) to lower the pH, which protonates the carboxyl groups and triggers self-assembly into a fibrillar network.

Characterization Methods
  • Transmission Electron Microscopy (TEM): A drop of the peptide solution is placed on a carbon-coated copper grid, stained with a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid), and allowed to dry before imaging. This allows for the visualization of the nanostructure morphology.

  • Atomic Force Microscopy (AFM): A drop of the peptide solution is deposited on a freshly cleaved mica surface and allowed to dry. The topography and mechanical properties of the self-assembled structures are then imaged in tapping or contact mode.

  • X-ray Diffraction (XRD): Lyophilized or carefully dried hydrogel samples are analyzed to determine the presence of crystalline structures and the molecular packing within the self-assembled material.

  • Circular Dichroism (CD) Spectroscopy: The secondary structure of the dipeptides in solution or in a hydrogel state is analyzed using a quartz cuvette with a short path length. Spectra are typically recorded in the far-UV region (190-260 nm).

  • Fluorescence Spectroscopy: The intrinsic fluorescence of the phenylalanine residues can be used to monitor the self-assembly process. For fibrillar structures, Thioflavin T (ThT) assays can be employed, where an increase in fluorescence intensity indicates the formation of β-sheet-rich structures.

Visualizations of Workflows and Mechanisms

Experimental Workflow for Self-Assembly and Characterization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_assembly Self-Assembly cluster_characterization Characterization synthesis Liquid-Phase Peptide Synthesis dissolution Dissolution in HFP synthesis->dissolution Lyophilized Peptide dilution Dilution with Ethanol/Water dissolution->dilution incubation Incubation dilution->incubation tem TEM incubation->tem Morphology afm AFM incubation->afm Topography & Mechanics xrd XRD incubation->xrd Crystallinity cd CD Spectroscopy incubation->cd Secondary Structure fluorescence Fluorescence Spectroscopy incubation->fluorescence Aggregation State

Caption: Experimental workflow for the synthesis, self-assembly, and characterization of this compound nanostructures.

Proposed Mechanism of Cellular Uptake of this compound Nanoparticles

While specific intracellular signaling pathways directly modulated by this compound are not extensively documented, their application in drug delivery implies interaction with and uptake by cells. The following diagram illustrates a plausible mechanism for the cellular uptake of this compound nanoparticles, likely through endocytosis.

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell nanoparticle This compound Nanoparticle cell_membrane Cell Membrane nanoparticle->cell_membrane Adsorption endosome Endosome cell_membrane->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion cytoplasm Cytoplasm lysosome->cytoplasm Drug Release (e.g., via pH change)

Caption: Proposed mechanism of endocytotic cellular uptake of this compound nanoparticles for drug delivery.

Applications in Drug Development

The self-assembled nanostructures of this compound are extensively explored for their potential in drug delivery. Their biocompatibility, high surface area-to-volume ratio, and the ability to encapsulate therapeutic agents make them attractive carrier systems.

  • Controlled Release: Hydrogels formed from this compound can serve as depots for the sustained release of drugs. The release kinetics can be tuned by altering the cross-linking density and the degradation rate of the hydrogel matrix.

  • Stimuli-Responsive Delivery: The pH-sensitive nature of the self-assembly allows for the design of "smart" drug delivery systems that release their cargo in response to specific pH changes, such as those found in tumor microenvironments or intracellular compartments like lysosomes.[5]

  • Biocompatible Scaffolds: These self-assembled structures can be used as scaffolds in tissue engineering to support cell growth and deliver growth factors.

Conclusion

This compound is a versatile dipeptide that exhibits rich self-assembly behavior, leading to a variety of well-defined nanostructures. The ability to control the morphology of these structures through simple changes in experimental conditions makes it a powerful tool for the bottom-up fabrication of functional biomaterials. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the potential of this compound in their respective fields. Further research into the specific interactions of these nanostructures with biological systems will undoubtedly unlock new and exciting applications in nanomedicine and beyond.

References

A Comprehensive Technical Guide to Boc-Phe-Phe-OH (CAS 13122-90-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH), a key dipeptide derivative in chemical synthesis and biomedical research. This document details its physicochemical properties, synthesis, experimental protocols, and applications, with a focus on its role in peptide chemistry and the development of novel biomaterials.

Core Compound Information

This compound, with the CAS number 13122-90-2, is an N-terminally protected dipeptide composed of two L-phenylalanine residues. The tert-butyloxycarbonyl (Boc) protecting group provides stability and facilitates controlled peptide chain elongation in synthetic processes.[1] This compound is a fundamental building block in both solid-phase and solution-phase peptide synthesis, enabling the creation of more complex peptide structures for a wide range of applications, from pharmaceutical research to materials science.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 13122-90-2[1]
Molecular Formula C₂₃H₂₈N₂O₅[2]
Molecular Weight 412.49 g/mol [2]
Appearance White to off-white powder or crystalline solid[3]
Melting Point 133-136 °C[2]
Optical Rotation [α]²⁰/D = -0.96° (c=1 in MeOH)[2]
Solubility Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and other common organic solvents.[4]
Structural Information
IdentifierString
Canonical SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O
InChI InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19-/m0/s1
InChIKey NNOBHAOOLCEJBL-OALUTQOASA-N
Spectroscopic Data

The following table summarizes key spectroscopic data for this compound, which is critical for its identification and characterization.[2]

SpectroscopyKey Peaks/Signals
IR (KBr, cm⁻¹) 3368, 3338, 2945, 1730, 1689, 1651
¹H-NMR (300 MHz, DMSO-d₆, δ ppm) 7.90-8.03 (m, 2H), 7.17-7.31 (m, 14H), 6.84-6.87 (d, 1H), 4.43-4.45 (m, 1H), 4.02-4.09 (m, 1H), 3.45 (s, 3H), 3.1-3.2 (m, 3H), 2.78-2.82 (m, 2H), 2.53-2.72 (m, 4H), 1.27 (s, 9H)
¹³C-NMR (75 MHz, CDCl₃, δ ppm) 175.1, 171.6, 155.7, 136.4, 136.3, 129.4, 128.6, 128.5, 127.1, 126.9, 80.5, 55.6, 53.9, 38.0, 37.4, 28.19
HRMS-ESI [M+Na]⁺ Calculated for C₂₃H₂₈N₂NaO₅: 435.1895; Found: 435.1894

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via a solution-phase peptide coupling reaction. The following is a general protocol based on standard peptide synthesis methodologies.

Materials:

  • Boc-L-phenylalanine (Boc-Phe-OH)

  • L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Deprotection of Phenylalanine Methyl Ester: Dissolve H-Phe-OMe·HCl in DCM and cool to 0°C. Add NMM or DIPEA and stir for 15 minutes to obtain the free amine.

  • Coupling Reaction: In a separate flask, dissolve Boc-Phe-OH, DCC, and HOBt in DCM. Add this solution to the free amine of phenylalanine methyl ester. Stir the reaction mixture at room temperature for 24 hours.[5]

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 5% NaHCO₃ solution and then with saturated NaCl solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield Boc-Phe-Phe-OMe.[5]

  • Saponification: Dissolve the resulting Boc-Phe-Phe-OMe in a mixture of methanol and water. Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Self-Assembly of this compound Nanostructures

This compound is known to self-assemble into various nanostructures, such as spheres and fibers, depending on the solvent conditions.[3] The following protocol describes the self-assembly process.

Materials:

  • This compound (lyophilized)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFP)

  • Ethanol (50% aqueous solution)

Procedure:

  • Stock Solution Preparation: Weigh the lyophilized this compound and dissolve it in HFP to a concentration of 100 mg/mL. Vortex the solution until the peptide is completely dissolved and the solution is clear.[3]

  • Dilution and Assembly: Dilute the stock solution with 50% ethanol to the desired final concentration (e.g., 3 mg/mL). Gently mix the solution using a pipette.[3]

  • Incubation: Keep the solution at room temperature for 24 hours to allow for the self-assembly of nanostructures.[3]

The resulting nanostructures can be characterized using techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM).

Applications in Research and Development

Peptide Synthesis

The primary application of this compound is as a building block in the synthesis of larger peptides. The Boc protecting group allows for the stepwise addition of amino acids in a controlled manner, which is a cornerstone of both solid-phase and solution-phase peptide synthesis.[1]

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support (Resin) Amino_Acid_1 First Amino Acid (C-terminus) Resin->Amino_Acid_1 Attachment Deprotection_1 Boc Deprotection (TFA) Amino_Acid_1->Deprotection_1 Boc_Phe_Phe This compound Coupling Peptide Bond Formation (DCC/HOBt) Boc_Phe_Phe->Coupling Deprotection_1->Coupling Deprotection_2 Boc Deprotection (TFA) Coupling->Deprotection_2 Cleavage Cleavage from Resin (e.g., HF) Deprotection_2->Cleavage Repeat cycles for longer peptides Final_Peptide Final Peptide Cleavage->Final_Peptide

Workflow for Solid-Phase Peptide Synthesis using this compound.
Biomaterials and Nanotechnology

The self-assembly properties of this compound are of significant interest in the field of nanotechnology and materials science. The ability to form well-defined nanostructures such as nanotubes, nanorods, and nanofibers opens up possibilities for its use in:[6]

  • Drug Delivery: The self-assembled nanostructures can encapsulate therapeutic agents for targeted delivery.[7]

  • Tissue Engineering: These structures can serve as scaffolds for cell growth and tissue regeneration.[7]

  • Biosensors: The unique properties of the nanostructures can be harnessed for the development of sensitive biosensing platforms.[3]

The mechanism of self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones, hydrophobic interactions of the phenyl rings, and π-π stacking of the aromatic groups.[6]

Self_Assembly_Mechanism cluster_forces Monomer This compound Monomers in Solution Forces Driving Forces Monomer->Forces Spontaneous Organization H_Bond Hydrogen Bonding Forces->H_Bond Hydrophobic Hydrophobic Interactions Forces->Hydrophobic Pi_Stacking π-π Stacking Forces->Pi_Stacking Nanostructures Self-Assembled Nanostructures (Nanotubes, Nanofibers, etc.)

Mechanism of this compound Self-Assembly.
Role in Cellular Signaling and Drug Development

While direct modulation of specific signaling pathways by this compound itself is not extensively documented, peptides containing the Phe-Phe motif are being explored for their therapeutic potential. The self-assembled nanostructures of these peptides can be functionalized to target specific cell surface receptors, thereby influencing downstream signaling cascades. For instance, they can be used as carriers for anticancer drugs, delivering them to tumor cells and inducing apoptosis.[8] This targeted approach has the potential to enhance the efficacy of chemotherapeutic agents while minimizing side effects.

Drug_Delivery_Signaling Nanocarrier This compound-based Nanocarrier + Drug Receptor Target Receptor Nanocarrier->Receptor Targeting Cell_Membrane Cancer Cell Membrane Internalization Internalization (Endocytosis) Receptor->Internalization Drug_Release Drug Release Internalization->Drug_Release Signaling_Pathway Cellular Signaling Pathway (e.g., Apoptosis Pathway) Drug_Release->Signaling_Pathway Drug Action Cell_Death Cell Death Signaling_Pathway->Cell_Death

Targeted Drug Delivery and its Impact on Cellular Signaling.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to store the compound in a cool, dry place. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of this compound. Its versatility as a synthetic building block and its capacity for self-assembly into functional nanostructures underscore its importance in advancing peptide chemistry, materials science, and drug development.

References

Applications of Phenylalanine Dipeptides in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine-containing dipeptides, particularly diphenylalanine (Phe-Phe), have emerged as fundamental building blocks in the field of bionanotechnology. Their inherent biocompatibility, ease of synthesis, and remarkable self-assembly properties make them versatile scaffolds for a wide range of research applications. These simple molecules can spontaneously organize into well-defined nanostructures such as nanotubes, nanofibers, vesicles, and hydrogels, which are being extensively explored for drug delivery, tissue engineering, and as enzyme inhibitors. This technical guide provides an in-depth overview of the core applications of phenylalanine dipeptides, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Core Applications and Research Areas

The research applications of phenylalanine dipeptides are diverse, primarily leveraging their capacity for spontaneous self-assembly into functional nanomaterials.

Self-Assembly and Nanostructure Formation

The cornerstone of phenylalanine dipeptide utility lies in its self-assembly into various ordered nanostructures. The driving forces for this assembly are a combination of non-covalent interactions, including π-π stacking of the aromatic phenyl rings, hydrogen bonding between the peptide backbones, and hydrophobic interactions.[1] The resulting morphology of the self-assembled structures can be controlled by factors such as peptide concentration, pH, solvent polarity, and temperature.[2]

Commonly observed nanostructures include:

  • Nanotubes and Nanofibers: Elongated structures with high aspect ratios, forming the basis of hydrogels.

  • Vesicles and Nanospheres: Hollow, spherical structures suitable for encapsulation.

  • Hydrogels: Three-dimensional porous networks of entangled nanofibers that can entrap large amounts of water, mimicking the extracellular matrix.[3]

Drug Delivery Systems

The self-assembled nanostructures of phenylalanine dipeptides serve as excellent carriers for therapeutic agents. Their biocompatibility and tunable properties make them attractive for controlled drug release.

  • Hydrogel-based Delivery: The porous network of hydrogels can physically entrap drug molecules, which are then released through diffusion or in response to the degradation of the hydrogel matrix.[4] For instance, Fmoc-Phe-Phe hydrogels have been successfully used to incorporate and sustain the release of the anti-inflammatory drug indomethacin. The release mechanism often follows a biphasic profile, with an initial burst release followed by a sustained, diffusion-controlled phase.[5]

  • Nanotube-based Delivery: The hollow core of diphenylalanine nanotubes can be loaded with drugs. These nanotubes have shown potential for the sustained intravitreal delivery of therapeutic agents.[6]

  • Targeted Delivery: The peptide backbone can be functionalized with targeting ligands to direct the nanocarriers to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

Tissue Engineering and 3D Cell Culture

Phenylalanine dipeptide hydrogels provide a synthetic mimic of the extracellular matrix (ECM), offering a supportive environment for cell growth, proliferation, and differentiation. Their tunable mechanical properties and biocompatibility are key advantages in this application. These hydrogels have been used as scaffolds for 3D cell culture, enabling the formation and growth of cell spheroids.[1]

Enzyme Inhibition

Modified phenylalanine dipeptides have been investigated as inhibitors of various enzymes. For example, dipeptides containing sterically constrained phenylalanine analogs have been shown to competitively inhibit chymotrypsin. The design of these inhibitors often involves modifying the peptide backbone or side chains to enhance binding affinity to the enzyme's active site. Furthermore, peptides containing phenylalanine have been identified as potent inhibitors of angiotensin-converting enzyme (ACE), which plays a key role in blood pressure regulation.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the applications of phenylalanine dipeptides.

Dipeptide/SystemApplicationKey ParameterValue/RangeReference
Fmoc-Phe-PheHydrogelationMin. Gelation Conc.< 0.5% (w/v)[5]
Leu-ΔPheHydrogelationMin. Gelation Conc.0.2 wt%[6]
FF-MTsCytotoxicityHigh Cell ViabilityUp to 5 mg/mL[9]
PA1, PA2, PA3 (FF analogues)BiocompatibilityNon-toxic Conc.Up to 75 μM[2]
Fmoc-FL, -YL, -LL, -YAHydrogel MechanicsElastic Modulus (G')4 - 62 kPa[1][10]
P11-8, P11-13/14Hydrogel MechanicsStorage Modulus (G')9.3 - 120 kPa[11]
MAX1/DMAX1 (racemic mixture)Hydrogel MechanicsStorage Modulus (G')~800 Pa[12]

Table 1: Physicochemical and Mechanical Properties of Phenylalanine Dipeptide-Based Systems

PeptideTarget EnzymeIC50 ValueReference
Sec-Pro-Phe-OMeACE183.2 ± 10.6 nM[7]
Val-TrpACE0.58 µM[7]
Ile-TrpACE0.50 µM[7]
Leu-TrpACE1.11 µM[7]
VRYACE0.078 ± 0.004 μmol[13]
FWGACEComparable to porcine muscle peptides[14]
MFLGACEComparable to porcine muscle peptides[14]

Table 2: IC50 Values of Phenylalanine-Containing Peptides as ACE Inhibitors

DrugDipeptide CarrierEncapsulation EfficiencyLoading CapacityRelease KineticsReference
Rhodamine BFF-MTs--First-order[9]
DoxorubicinPA1 (spheres)46.58%--[2]
DoxorubicinPA3 (nanorods)51.71%--[2]
IndomethacinFmoc-Phe-PheHigh incorporation-Biphasic[5]

Table 3: Drug Delivery Parameters of Phenylalanine Dipeptide-Based Systems

Experimental Protocols

This section provides detailed methodologies for key experiments involving phenylalanine dipeptides.

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Phe-Phe-OH

This protocol outlines the manual synthesis of Fmoc-L-phenylalanyl-L-phenylalanine using the Fmoc/tBu strategy.[15][16][17][18]

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (Second Phenylalanine):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and vortex for 1 minute to activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection (Second Amino Acid):

    • Repeat step 2 to remove the Fmoc group from the newly added phenylalanine.

  • Cleavage from Resin:

    • Wash the deprotected peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final Fmoc-Phe-Phe-OH product.

Preparation of Fmoc-Phe-Phe Hydrogel

This protocol describes the pH-triggered self-assembly of Fmoc-Phe-Phe into a hydrogel.[5]

Materials:

  • Fmoc-Phe-Phe-OH powder

  • Hexafluoroisopropanol (HFIP)

  • Deionized water or buffer (e.g., PBS)

Procedure:

  • Prepare a stock solution of Fmoc-Phe-Phe in HFIP (e.g., 100 mg/mL).

  • To form a hydrogel, dilute the stock solution with deionized water or a buffer solution to the desired final peptide concentration (e.g., 0.5% w/v).

  • The change in solvent polarity will trigger the self-assembly of the dipeptide into nanofibers, leading to the formation of a hydrogel.

  • Allow the hydrogel to set at room temperature or 37°C. Gelation time can vary from minutes to hours depending on the concentration and final pH.

Characterization of Dipeptide Nanostructures by Transmission Electron Microscopy (TEM)

This protocol outlines the preparation of a peptide hydrogel sample for TEM imaging.[3][19][20][21][22]

Materials:

  • Peptide hydrogel

  • Deionized water

  • Carbon-coated copper TEM grids

  • Uranyl acetate solution (1-2% w/v)

  • Filter paper

Procedure:

  • Sample Dilution: Dilute the hydrogel sample significantly with deionized water (e.g., 40-fold dilution) to disperse the nanofibrous network.[3]

  • Grid Preparation: Place a 5-10 µL drop of the diluted hydrogel suspension onto a carbon-coated copper TEM grid.

  • Adsorption: Allow the sample to adsorb onto the grid for 1-2 minutes.

  • Blotting: Carefully blot the excess liquid from the edge of the grid using filter paper.

  • Negative Staining:

    • Place a drop of the uranyl acetate staining solution onto the grid.

    • Allow the stain to sit for 30-60 seconds.

    • Blot the excess stain from the edge of the grid.

  • Drying: Allow the grid to air-dry completely before imaging.

  • Imaging: Observe the sample using a transmission electron microscope at an appropriate accelerating voltage.

Visualizations

Signaling Pathways and Experimental Workflows

Phenylalanine_Metabolism

SPPS_Workflow

Hydrogel_Drug_Delivery

Conclusion

Phenylalanine dipeptides represent a powerful and versatile platform in materials science and biomedical research. Their ability to self-assemble into a variety of biocompatible nanostructures has paved the way for significant advancements in drug delivery, tissue engineering, and enzyme inhibition. The straightforward synthesis and tunable properties of these dipeptides continue to make them a subject of intense research. Future work will likely focus on the development of more complex, multi-functional dipeptide-based systems with enhanced therapeutic efficacy and the elucidation of their interactions with biological systems at the molecular level, including their potential roles in cellular signaling.

References

In-Depth Technical Guide: Solubility of Boc-Phe-Phe-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-t-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH), a crucial dipeptide intermediate in synthetic peptide chemistry. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation development. This document compiles available solubility data, outlines detailed experimental methodologies for solubility determination, and presents a generalized workflow for assessing peptide solubility.

Core Topic: this compound and its Solubility

This compound is a protected dipeptide composed of two phenylalanine residues. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and influences its solubility profile. The presence of two bulky, hydrophobic phenylalanine side chains and the polar carboxylic acid group gives the molecule an amphipathic character, leading to varied solubility in different organic solvents.

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, qualitative assessments and data for the related precursor, Boc-Phe-OH, provide valuable insights.

Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the available qualitative solubility information for this compound and its precursor, Boc-Phe-OH, in various organic solvents. It is important to note that quantitative data for this compound is sparse in publicly accessible databases. The self-assembly of Boc-Phe-Phe has been observed under various dissolution conditions, which can influence solubility measurements[1].

CompoundSolventTemperature (°C)Solubility (Qualitative)Quantitative Data
This compound VariousNot SpecifiedSelf-assembles under different dissolution conditions[1]Not Available
Boc-Phe-OH Dichloromethane (DCM)Not SpecifiedSoluble[2]Not Available
Dimethylformamide (DMF)Not SpecifiedSoluble[2][3]"Clearly soluble" at 1 mmol in 2 mL
N-Methyl-2-pyrrolidone (NMP)Not SpecifiedSoluble[2][3]Not Available
MethanolNot SpecifiedSoluble[3]Not Available

Experimental Protocols: Determination of Peptide Solubility

For researchers requiring precise quantitative solubility data for this compound, the following experimental protocols, based on established methodologies for peptide solubility determination, are recommended.

Equilibrium Solubility Method (Gravimetric Analysis)

This is a widely used and reliable method for determining the solubility of a solid in a liquid.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (e.g., Dichloromethane, Dimethylformamide, Acetonitrile, Methanol, Ethanol)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a micropipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter compatible with the organic solvent.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the peptide.

  • Gravimetric Measurement: Once the solvent is fully evaporated, re-weigh the vial containing the dried this compound.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (mg/mL) = (Final weight of vial - Initial weight of vial) / Volume of supernatant withdrawn

High-Performance Liquid Chromatography (HPLC) Method

This method is useful for determining solubility when smaller sample quantities are available or when dealing with complex mixtures.

Objective: To quantify the concentration of dissolved this compound in a saturated solution using HPLC.

Materials:

  • Same as for the gravimetric method.

  • HPLC system with a suitable detector (e.g., UV-Vis).

  • Appropriate HPLC column (e.g., C18).

  • Mobile phase solvents.

  • Volumetric flasks for standard preparation.

Procedure:

  • Prepare a Saturated Solution: Follow steps 1-4 of the Equilibrium Solubility Method.

  • Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

  • Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Analyze the Sample: Withdraw a known volume of the clear supernatant from the saturated solution, filter it, and dilute it with a known volume of the solvent to fall within the concentration range of the calibration curve.

  • Inject and Quantify: Inject the diluted sample into the HPLC and record the peak area.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized experimental workflow for determining the solubility of a peptide such as this compound in an organic solvent.

experimental_workflow start Start: Select Peptide and Solvent add_excess Add excess peptide to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72h) add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation) equilibrate->separate withdraw_supernatant Withdraw a known volume of the supernatant separate->withdraw_supernatant analysis_choice Choose Analytical Method withdraw_supernatant->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Gravimetric hplc HPLC Analysis analysis_choice->hplc HPLC evaporate Evaporate solvent to dryness gravimetric->evaporate prepare_standards Prepare standard solutions and generate calibration curve hplc->prepare_standards weigh Weigh the dried peptide evaporate->weigh calculate_gravimetric Calculate Solubility (mg/mL) weigh->calculate_gravimetric dilute_sample Dilute supernatant sample prepare_standards->dilute_sample inject_hplc Inject standards and sample into HPLC dilute_sample->inject_hplc calculate_hplc Calculate Solubility (mg/mL) from calibration curve inject_hplc->calculate_hplc

Caption: Generalized workflow for peptide solubility determination.

References

An In-depth Technical Guide to the Physical Characteristics of Boc-Phe-Phe-OH Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of N-tert-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) powder. This dipeptide derivative is a crucial building block in peptide synthesis, particularly in the development of peptide-based therapeutics and other bioactive compounds.[1][2] Understanding its physical properties is essential for its proper handling, storage, and application in research and development.

Core Physical and Chemical Properties

This compound is a white powder that serves as a key intermediate in various synthetic organic processes.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS).[1]

The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid[][4]
Synonyms N-Boc-L-phenylalanyl-L-phenylalanine, Boc-L-Diphenylalanine[1][]
CAS Number 13122-90-2[1][][5]
Molecular Formula C₂₃H₂₈N₂O₅[1][5]
Molecular Weight 412.49 g/mol [1][]
Appearance White powder / Solid[1][]
Melting Point 133 - 136 °C[1]
Optical Rotation [a]D20 = -0.96º (c=1 in Methanol)[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions Store at 0-8°C or 2-8°C[1][5]

Note: A significant discrepancy exists in the reported melting point, with some predictive sources suggesting a much lower range. The experimentally determined value of 133-136°C is cited here from a supplier data sheet.

Experimental Protocols

Detailed methodologies for determining the key physical characteristics cited above are outlined below. These represent standard laboratory procedures for powdered organic compounds.

The melting point is determined to assess the purity of the compound. A sharp melting range typically indicates a high-purity substance.[6][7]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry this compound powder is finely crushed. The open end of a glass capillary tube is pressed into the powder.[6][8]

  • Loading the Capillary: The sample is compacted into the sealed bottom of the tube by tapping the tube or by dropping it through a long glass tube to ensure dense packing of approximately 3 mm in height.[6][8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or sensor.[7][9]

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the powder first begins to liquefy (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[7][9]

  • Reporting: The melting point is reported as the range between T1 and T2.[9]

Optical rotation is a measure of the extent to which a chiral compound rotates plane-polarized light, which is crucial for confirming the stereochemical identity of the dipeptide.[10]

Methodology: Polarimetry

  • Instrument Calibration: The polarimeter is turned on and allowed to warm up. The zero point is calibrated using a blank sample, which is the pure solvent (e.g., Methanol) in the sample cell.[11][12]

  • Sample Preparation: A solution of this compound is prepared by accurately weighing the powder and dissolving it in a precise volume of a specified solvent (e.g., 1 g in 100 mL of Methanol for a concentration of c=1).[1][10] The solution must be clear and free of air bubbles.[12]

  • Measurement: The polarimeter sample tube (typically 100 mm in length) is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.[11][13]

  • Data Acquisition: The tube is placed in the polarimeter, and the angle of rotation (α) is measured at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589.3 nm).[10][14]

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[12]

While specific quantitative solubility data is limited, a general protocol can be followed to determine suitable solvents for experimental applications. The solubility of a peptide depends on its polarity, which is influenced by its amino acid composition.[15]

Methodology: Qualitative Solubility Testing

  • Initial Solvent Selection: Based on the structure of this compound, which has nonpolar aromatic rings and a polar backbone, a range of solvents from nonpolar to polar should be tested.

  • Procedure: To a small, known amount of this compound powder in a test tube, a small volume of the test solvent is added.

  • Observation: The mixture is agitated (e.g., vortexed) and observed for dissolution. If the powder dissolves, it is recorded as "soluble." If it remains suspended, it is "sparingly soluble" or "insoluble."

  • Recommended Solvents for Testing:

    • Polar Aprotic: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM).[16]

    • Polar Protic: Methanol, Ethanol.

    • Aqueous Solutions: Test solubility in aqueous buffers at different pH values, as the carboxylic acid group's charge is pH-dependent.[17]

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the characterization of this compound.

G Diagram 1: Relationship of Structure to Physical Properties cluster_structure Chemical Structure of this compound cluster_properties Physical Characteristics Structure C₂₃H₂₈N₂O₅ Boc Boc Group (tert-butyloxycarbonyl) Structure->Boc Phe1 Phenylalanine 1 Structure->Phe1 Phe2 Phenylalanine 2 Structure->Phe2 COOH Carboxylic Acid Structure->COOH OpticalRotation Optical Rotation (Chirality) Structure->OpticalRotation Determines (L-configuration) Appearance Appearance (White Powder) Structure->Appearance Solubility Solubility Profile Boc->Solubility Influences (Increases organic solubility) MeltingPoint Melting Point (133-136 °C) Phe1->MeltingPoint Contributes via π-π stacking Phe2->MeltingPoint Contributes via π-π stacking COOH->Solubility Influences (pH-dependent) G Diagram 2: General Experimental Workflow for Physical Characterization cluster_prep Sample Preparation cluster_tests Analytical Tests cluster_data Data Analysis & Reporting A Obtain pure This compound powder B Dry sample to remove residual moisture A->B C Visual Inspection (Appearance, Color) B->C D Melting Point Determination C->D E Polarimetry for Optical Rotation D->E F Qualitative Solubility Tests E->F G Record Melting Range F->G J Generate Technical Data Sheet G->J H Calculate Specific Rotation H->J I Compile Solubility Profile I->J

References

Methodological & Application

Application Note: Synthesis of Boc-Phe-Phe-Phe-OMe via Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides is a cornerstone of drug discovery and development, with applications ranging from therapeutic agents to diagnostic tools. The formation of the amide bond is the fundamental step in peptide synthesis, and the efficiency and fidelity of this reaction are critical for producing the desired product in high yield and purity. This application note provides detailed protocols for the coupling reaction between N-terminally protected dipeptide, Boc-Phe-Phe-OH, and the C-terminally protected amino acid, H-Phe-OMe, to yield the tripeptide Boc-Phe-Phe-Phe-OMe. Two common and effective coupling methods are presented: one utilizing a carbodiimide reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), and another employing a uronium salt, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), with a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA).

The selection of an appropriate coupling reagent is crucial to facilitate the formation of the peptide bond while minimizing side reactions, particularly racemization of the chiral centers.[1][2] Carbodiimide-mediated couplings, such as those using EDC, are widely employed due to their cost-effectiveness and the water-solubility of the urea byproduct, which simplifies purification.[3][4] The addition of HOBt is known to suppress racemization and improve coupling efficiency by forming a more stable active ester intermediate.[2][5][6] Uronium-based reagents like HBTU offer rapid and efficient coupling with low levels of racemization, making them a popular choice for synthesizing complex peptides.[2][5]

This document provides detailed experimental procedures, tables of reagents, and visual diagrams to guide researchers in successfully performing this tripeptide synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compoundSynthesis GradeCommercially Available
H-Phe-OMe·HClSynthesis GradeCommercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)Synthesis GradeCommercially Available
1-Hydroxybenzotriazole (HOBt)Synthesis GradeCommercially Available
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)Synthesis GradeCommercially Available
N,N-Diisopropylethylamine (DIPEA)Synthesis GradeCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
1 M Hydrochloric acid (HCl)ACS GradeCommercially Available
Saturated sodium bicarbonate (NaHCO₃) solutionACS GradeCommercially Available
Brine (Saturated NaCl solution)ACS GradeCommercially Available
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)Commercially Available

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling

This protocol outlines the procedure for the coupling of this compound and H-Phe-OMe using EDC and HOBt.

1. Preparation of Reactants:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • In a separate flask, suspend H-Phe-OMe·HCl (1.1 eq) in anhydrous DMF or DCM. To this suspension, add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature. The mixture should become a clear solution.

2. Coupling Reaction:

  • To the solution of this compound, add HOBt (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the prepared solution of H-Phe-OMe to the this compound and HOBt mixture.

  • Slowly add EDC·HCl (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

3. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude tripeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Boc-Phe-Phe-Phe-OMe.

Reagent Equivalents
This compound1.0
H-Phe-OMe·HCl1.1
DIPEA1.1
EDC·HCl1.2
HOBt1.2
Parameter Condition
Solvent DMF or DCM
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 70-85%
Protocol 2: HBTU/DIPEA Mediated Coupling

This protocol describes the use of the uronium-based coupling reagent HBTU.

1. Preparation of Reactants:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HBTU (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

2. Coupling Reaction:

  • In a separate flask, dissolve H-Phe-OMe·HCl (1.2 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the salt.

  • Add the solution of H-Phe-OMe to the pre-activated this compound mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tripeptide.

Reagent Equivalents
This compound1.0
H-Phe-OMe·HCl1.2
HBTU1.1
DIPEA3.7 (2.5 for activation + 1.2 for neutralization)
Parameter Condition
Solvent DMF
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95%

Diagrams

Peptide_Coupling_Reaction cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_products Products BocPhePheOH This compound Tripeptide Boc-Phe-Phe-Phe-OMe BocPhePheOH->Tripeptide + HPheOMe H-Phe-OMe HPheOMe->Tripeptide CouplingAgent EDC/HOBt or HBTU/DIPEA CouplingAgent->Tripeptide Byproducts Byproducts (e.g., DCU, HOBt) Experimental_Workflow start Start dissolve_reactants Dissolve this compound and prepare H-Phe-OMe start->dissolve_reactants add_reagents Add Coupling Reagents (e.g., EDC/HOBt or HBTU/DIPEA) dissolve_reactants->add_reagents reaction Stir at appropriate temperature (0 °C to RT) add_reagents->reaction monitor Monitor reaction by TLC reaction->monitor workup Aqueous Work-up (Acid/Base Washes) monitor->workup Reaction Complete dry_concentrate Dry and Concentrate Organic Phase workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

References

Application Notes: Utilizing Boc-Phe-Phe-OH for the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-tert-butyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) in the synthesis of bioactive peptides. This dipeptide is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS), offering a reliable method for introducing the Phe-Phe motif, which is common in various bioactive peptides.

Introduction

This compound is a key intermediate in peptide chemistry, where the Boc protecting group provides temporary protection of the N-terminus, allowing for controlled, stepwise elongation of the peptide chain.[1] The phenylalanine-phenylalanine (Phe-Phe) motif is of significant interest in drug discovery and materials science due to its role in molecular recognition, self-assembly, and the bioactivity of peptides. Peptides containing this motif have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory and anticancer agents. The synthesis of such peptides is a critical step in their evaluation and development.

Data Presentation

The following tables summarize quantitative data from the synthesis of a model tripeptide, Boc-Phe-Phe-Gly-OH, and a tetrapeptide, Boc-Phe-Phe-Baclofen-OMe, via solution-phase synthesis.

Table 1: Synthesis of Boc-Phe-Phe-Gly-OH

StepReactionStarting MaterialsCoupling ReagentsSolventReaction Time (h)Yield (%)Purity (%)
1This compound + H-Gly-OMe·HClThis compound, H-Gly-OMe·HClHBTU, HOBt, DIPEADMF1285>95 (HPLC)
2SaponificationBoc-Phe-Phe-Gly-OMeLiOHTHF/H₂O492>98 (HPLC)

Table 2: Synthesis of Boc-Phe-Phe-Baclofen-OMe

StepReactionStarting MaterialsCoupling ReagentsSolventReaction Time (h)Yield (%)Purity (%)
1CouplingThis compound, H-Baclofen-OMe·HClTBTU, HOBt, DIPEAEthyl acetate1278>95 (NMR)

Data is illustrative and based on typical yields for such reactions. Actual yields may vary depending on experimental conditions.

Experimental Protocols

Solution-Phase Synthesis of a Tripeptide (Boc-Phe-Phe-Gly-OH)

This protocol describes the synthesis of a model tripeptide using this compound in solution.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Coupling of this compound with H-Gly-OMe·HCl

  • Dissolve this compound (1 mmol) in DMF (10 mL).

  • Add HBTU (1.1 mmol) and HOBt (1.1 mmol) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve H-Gly-OMe·HCl (1.2 mmol) in DMF (5 mL) and neutralize with DIPEA (2.5 mmol).

  • Add the neutralized glycine methyl ester solution to the activated this compound solution.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, 1M HCl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Boc-Phe-Phe-Gly-OMe.

Step 2: Saponification of the Methyl Ester

  • Dissolve the crude Boc-Phe-Phe-Gly-OMe in a mixture of THF and water (3:1, 20 mL).

  • Add LiOH (1.5 mmol) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, acidify the mixture to pH 3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield Boc-Phe-Phe-Gly-OH.

Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide (H-Phe-Phe-Ala-NH₂)

This protocol outlines the synthesis of a tripeptide on a solid support using a Boc-based strategy.

Materials:

  • Rink Amide MBHA resin

  • Boc-Ala-OH

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc chemistry, if used as an alternative)

  • Cleavage cocktail (e.g., TFA/Triisopropylsilane/Water, 95:2.5:2.5)

Procedure:

Step 1: Resin Swelling and First Amino Acid Coupling

  • Swell Rink Amide MBHA resin (0.5 mmol) in DMF for 1 hour in a reaction vessel.

  • Wash the resin with DMF (3x).

  • Couple the first amino acid, Boc-Ala-OH (2 mmol), using HBTU (2 mmol), HOBt (2 mmol), and DIPEA (4 mmol) in DMF. Agitate for 2 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

Step 2: Boc Deprotection

  • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

  • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralize the resin with 10% DIPEA in DMF for 10 minutes.

  • Wash the resin with DMF (3x).

Step 3: Coupling of this compound

  • Dissolve this compound (1.5 mmol), HBTU (1.5 mmol), and HOBt (1.5 mmol) in DMF.

  • Add DIPEA (3 mmol) to activate the dipeptide.

  • Add the activated dipeptide solution to the resin and agitate for 4 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

Step 4: Final Deprotection and Cleavage

  • Remove the N-terminal Boc group as described in Step 2.

  • Wash the resin with DCM and dry under vacuum.

  • Cleave the peptide from the resin using a cleavage cocktail for 2-3 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Dry the crude peptide and purify by HPLC.

Signaling Pathways and Bioactivity

Peptides containing the Phe-Phe motif have been implicated in various biological processes, including the modulation of inflammatory and cell survival pathways. Two key signaling cascades that are often targeted by bioactive peptides are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in diseases such as cancer.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras Ras_GTP Ras-GTP Ras->Ras_GTP GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF P Gene Gene Expression (Proliferation, Survival) TF->Gene PhePhe Phe-Phe Peptide PhePhe->Raf Inhibition

Caption: MAPK signaling pathway and potential inhibition by Phe-Phe peptides.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response.[2] It controls the expression of genes involved in inflammation, immunity, and cell survival.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Gene Inflammatory Gene Expression PhePhe Phe-Phe Peptide PhePhe->IKK Inhibition

Caption: NF-κB signaling pathway and potential inhibition by Phe-Phe peptides.

Conclusion

This compound is a versatile and valuable tool for the synthesis of bioactive peptides containing the Phe-Phe motif. The protocols provided herein offer a starting point for researchers to develop and optimize the synthesis of their target peptides. The ability of such peptides to modulate key signaling pathways like MAPK and NF-κB highlights their potential as therapeutic leads in various diseases. Further research into the specific interactions of these peptides with their biological targets will be crucial for the development of novel peptide-based drugs.

References

Application Notes and Protocols for Boc-Phe-Phe-OH in Peptide-Based Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) is a crucial dipeptide derivative that serves as a fundamental building block in the synthesis of complex peptides for therapeutic applications.[1][2][3] Its unique structure, featuring a Boc-protecting group on the N-terminus and two phenylalanine residues, provides stability and controlled reactivity during peptide chain elongation.[3][4] The incorporation of the Phe-Phe motif can impart specific steric and electronic properties to the final peptide, influencing its biological activity and pharmacokinetic profile.[3] This document provides detailed application notes and experimental protocols for the use of this compound in peptide-based drug development.

Applications in Peptide-Based Drug Development

This compound is a versatile tool in the development of peptide-based drugs, with applications spanning various stages of the research and development pipeline:

  • Peptide Synthesis: As a dipeptide building block, this compound facilitates the efficient construction of peptide sequences, particularly in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[3] Its use can streamline the synthesis process and improve yields of the target peptide.

  • Drug Discovery: The Phe-Phe motif is a key component in the self-assembly of peptides into nanostructures, a property that is being explored for applications in drug delivery and the development of novel biomaterials.[5]

  • Bioconjugation: this compound can be utilized in bioconjugation processes to link peptides to other molecules, such as imaging agents or drug carriers, to enhance their therapeutic efficacy and specificity.

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for this compound and related compounds is presented below.

ParameterValueReference
This compound
Molecular FormulaC₂₃H₂₈N₂O₅PubChem
Molecular Weight412.5 g/mol [6]
CAS Number13122-90-2[3]
Boc-Phe-OH
Melting Point85-87 °C[7]
Optical Activity [α]20/D+25±1°, c = 1% in ethanol[7]
Boc-Phe-OSu
Melting Point150-152 °C[8]
Optical Activity [α]20/D−21.0±1°, c = 1% in dioxane[8]
Purity (HPLC)≥98.0%[8]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Tripeptide using this compound

This protocol describes the synthesis of a tripeptide, Boc-Phe-Phe-Baclofen-OH, using this compound as a starting material. This method is adapted from a solution-phase peptide synthesis strategy.

Materials:

  • This compound

  • Baclofen methyl ester

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Lithium hydroxide (LiOH)

  • Methanol

  • Water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Coupling Reaction:

    • Dissolve Baclofen methyl ester (1.0 eq) in anhydrous DCM.

    • Add NMM (1.1 eq) at 0 °C and stir for 15 minutes.

    • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Add DCC (1.1 eq) to the this compound solution and stir for 5 minutes at 0 °C.

    • Add the activated this compound solution to the Baclofen methyl ester solution.

    • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain Boc-Phe-Phe-Baclofen-OMe.

  • Saponification:

    • Dissolve the purified Boc-Phe-Phe-Baclofen-OMe in a mixture of methanol and water.

    • Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield Boc-Phe-Phe-Baclofen-OH.

Characterization Data for a Representative Tripeptide (Boc-Phe-Phe-Baclofen-OH):

AnalysisData
¹H-NMR (300 MHz, DMSO-d₆) δ = 12.02 (brs, 1H, -COOH); 7.94-8.04 (m, 2H, Baclofen NH, Phe (2) NH); 7.17-7.32 (m, 14H, H-Ar); 6.86-6.88 (m, 1H, Phe(1) NH); 4.43 (m, 1H, CαH of Phe (2); 4.09 (m, 1H, CαH of Phe(1)); 3.45 (m, 1H, CβH of Baclofen); 3.16 (brs, 2H, CγH of Baclofen); 2.48-2.78 (m, 6H, Phe diastereotopic CβH, Baclofen diastereotopic CαH); 1.27 (s, 9H, Boc-CH₃) ppm.[2]
¹³C-NMR (75 MHz, DMSO-d₆) δ = 172.8 (C of COOH); 171.7 (C of NCO); 171.2 (C of NCO); 155.1 (C of NCOO); 140.8 (Cipso- Cl); 138.0, 137.4 (Cipso of Phe phenyl ring attached to CH₂); 131.2 (Cipso of Baclofen phenyl ring attached to CH₂); 129.7, 129.6, 129.2 (m-C's of phenyl rings); 128.1, 128.0, 127.9 (o-C's of phenyl rings); 126.2, 126.1 (p-C of phenyl rings); 78.1 (C of Boc); 55.8 (α-C of Phe); 53.7 (α-C of Phe); 43.6 (β-C of Baclofen); 40.8 (β-C of Phe); 37.9 (β-C of Phe); 37.5 (γ-C of Baclofen); 37.0 (α-C of Baclofen); 28.1 (C of Boc-CH₃) ppm.[2]
HRMS-ESI Calcd. for C₃₃H₃₉ClN₃O₆ [M+H]⁺: 608.2528; found: 608.2527.[2]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids

This protocol provides a general workflow for SPPS using the Boc protection strategy. This compound can be coupled as a dipeptide unit in a similar manner to a single Boc-protected amino acid.

Materials:

  • Appropriate resin (e.g., Merrifield resin)

  • Boc-protected amino acids (including this compound)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine (for Fmoc SPPS)

  • Cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Workflow for Boc SPPS:

SPPS_Workflow Resin Resin Support Attach Attach first Boc-Amino Acid Resin->Attach Deprotect1 Boc Deprotection (TFA/DCM) Attach->Deprotect1 Neutralize1 Neutralization (DIPEA/DMF) Deprotect1->Neutralize1 Couple Couple next Boc-Amino Acid/Dipeptide (e.g., this compound) with DCC/HOBt Neutralize1->Couple Wash1 Wash Couple->Wash1 Repeat Repeat Steps 3-6 for each amino acid Wash1->Repeat If more amino acids to add Deprotect_Final Final Boc Deprotection Wash1->Deprotect_Final After final coupling Repeat->Deprotect1 Cleave Cleave Peptide from Resin (HF or TFMSA) Deprotect_Final->Cleave Purify Purify Peptide (HPLC) Cleave->Purify

Figure 1: General workflow for Boc solid-phase peptide synthesis (SPPS).

Detailed Steps:

  • Resin Preparation: Swell the resin in an appropriate solvent (e.g., DCM or DMF).

  • First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc protecting group using a solution of TFA in DCM.

  • Neutralization: Neutralize the resulting ammonium salt with a base such as DIPEA in DMF.

  • Coupling: Couple the next Boc-protected amino acid (or this compound) using a coupling agent like DCC in the presence of HOBt.

  • Washing: Wash the resin thoroughly after each coupling and deprotection step to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

This compound is a synthetic building block and does not directly participate in cellular signaling pathways. Its role is upstream in the synthesis of peptides that may interact with such pathways. The logical relationship of its use is in the construction of a peptide chain, as illustrated in the following diagram.

Peptide_Synthesis_Logic cluster_synthesis Peptide Synthesis cluster_application Drug Development AA1 Boc-AA1-OH Peptide_Chain Growing Peptide Chain AA1->Peptide_Chain Coupling AA2 Boc-AA2-OH AA2->Peptide_Chain Coupling Dipeptide This compound Dipeptide->Peptide_Chain Coupling Therapeutic_Peptide Therapeutic Peptide Peptide_Chain->Therapeutic_Peptide Cleavage & Purification Biological_Target Biological Target (e.g., Receptor, Enzyme) Therapeutic_Peptide->Biological_Target Interaction

Figure 2: Logical relationship of this compound in the development of therapeutic peptides.

Conclusion

This compound is an invaluable reagent for the synthesis of peptide-based drug candidates. The protocols and data provided in these application notes offer a framework for researchers and scientists to effectively utilize this dipeptide in their drug development efforts. Careful execution of these methods and a thorough understanding of the underlying chemistry are essential for the successful synthesis and purification of target peptides.

References

Application Notes and Protocols: Boc-Phe-Phe-OH in Nanomaterials Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) is a protected dipeptide that has garnered significant interest in the field of bionanotechnology. Its inherent ability to self-assemble into well-defined nanostructures makes it a versatile building block for the fabrication of advanced nanomaterials. The presence of the bulky hydrophobic Boc protecting group and the aromatic phenylalanine residues drives the formation of various nano-architectures, including nanotubes, nanofibers, nanoparticles, and hydrogels, through non-covalent interactions such as π-π stacking and hydrogen bonding.[1]

These self-assembled structures exhibit remarkable biocompatibility, biodegradability, and mechanical stability, rendering them highly suitable for a range of biomedical applications, most notably in drug delivery and tissue engineering.[2] The straightforward nature of their preparation under mild conditions further enhances their appeal for the development of novel therapeutic and diagnostic platforms. This document provides detailed application notes and experimental protocols for the fabrication of this compound-based nanomaterials for drug delivery applications.

Applications in Nanomaterial Fabrication

The primary application of this compound in nanomaterials science lies in its capacity for spontaneous self-assembly into ordered structures. This process can be finely tuned by altering experimental conditions such as solvent composition and pH to yield nanomaterials with desired morphologies and properties.

  • Nanoparticles for Drug Delivery: this compound can form nanoparticles that serve as effective carriers for therapeutic agents.[2] These nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their transport to target sites. The biocompatible nature of the dipeptide minimizes systemic toxicity, offering a safer alternative to some traditional drug delivery systems. A notable application is the encapsulation of anticancer drugs like epirubicin for targeted therapy in non-small cell lung cancer.[2]

  • Hydrogels for Controlled Release: The dipeptide can also form hydrogels, which are three-dimensional networks capable of entrapping large amounts of water and therapeutic molecules.[3] These hydrogels can be designed to release drugs in a sustained manner, which is advantageous for long-term therapeutic regimens. The release mechanism can often be triggered by environmental stimuli such as pH, offering the potential for on-demand drug delivery.[3]

  • Scaffolds for Tissue Engineering: The fibrous nanostructures formed by this compound can mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. This makes them promising candidates for the development of scaffolds in tissue engineering applications.

Quantitative Data Summary

While specific quantitative data for drug loading and release from this compound nanomaterials is often dependent on the specific drug and experimental conditions, the following table summarizes typical ranges and parameters based on related dipeptide systems.

ParameterNanoparticle FormulationHydrogel FormulationReference
Particle Size (nm) 50 - 200Not Applicable[2]
Drug Loading Capacity (%) 5 - 15 (w/w)1 - 10 (w/w)[2]
Encapsulation Efficiency (%) > 80> 90[2]
Release Profile Biphasic: Initial burst followed by sustained releaseSustained release over an extended period[3]

Experimental Protocols

Protocol 1: Fabrication of this compound Nanoparticles by Solvent-Switch Method

This protocol describes a common method for preparing this compound nanoparticles.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Therapeutic agent (e.g., a hydrophobic drug)

  • Magnetic stirrer

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO at a concentration of 10 mg/mL. If a therapeutic agent is to be encapsulated, it should be co-dissolved in this stock solution at the desired concentration.

  • Nanoparticle Formation: Place a beaker with deionized water on a magnetic stirrer set to a moderate speed. Rapidly inject the this compound (and drug) solution from step 1 into the deionized water. The volume ratio of DMSO to water should be approximately 1:10.

  • Self-Assembly: The rapid change in solvent polarity will induce the self-assembly of this compound into nanoparticles. Stir the solution for 1-2 hours at room temperature to ensure the process is complete.

  • Purification: Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 24 hours to remove the DMSO and any unencapsulated drug. Change the water every 4-6 hours.

  • Characterization: The resulting nanoparticle suspension can be characterized for particle size and morphology using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Protocol 2: Preparation of a this compound Hydrogel by pH-Switch Method

This protocol details the formation of a this compound hydrogel.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1 M

  • Phosphate-buffered saline (PBS), pH 7.4

  • Therapeutic agent (optional)

Procedure:

  • Preparation of Peptide Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL). If a therapeutic is to be included, it can be added to this solution.

  • Gelation: To induce gelation, add a small volume of 1 M HCl to the peptide solution. The final concentration of HCl will need to be optimized but is typically in the range of 1-5% (v/v).[3]

  • Incubation: Allow the mixture to stand at room temperature. Gel formation can take from a few minutes to several hours, depending on the concentration and specific conditions.[3]

  • Solvent Exchange (Optional): For biological applications, the DMSO can be exchanged with a biocompatible solvent like PBS. This can be achieved by carefully layering PBS on top of the gel and allowing for diffusion over 24-48 hours, with periodic replacement of the PBS.

  • Drug Loading (for pre-formed gels): Alternatively, a pre-formed hydrogel can be loaded with a therapeutic agent by immersing it in a concentrated solution of the drug in a suitable buffer. The drug will diffuse into the hydrogel matrix over time.

Visualizations

Experimental Workflow for Nanoparticle Fabrication and Characterization

G cluster_prep Preparation cluster_fab Fabrication cluster_purify Purification cluster_char Characterization prep_solution Dissolve this compound and Drug in DMSO injection Rapid Injection into Water prep_solution->injection self_assembly Self-Assembly injection->self_assembly dialysis Dialysis self_assembly->dialysis dls DLS (Size) dialysis->dls tem TEM (Morphology) dialysis->tem drug_loading Drug Loading Analysis dialysis->drug_loading G cluster_formation Hydrogel Formation cluster_release Drug Release Mechanism peptide_solution This compound in DMSO ph_change pH Change (e.g., HCl addition) peptide_solution->ph_change self_assembly Self-Assembly into 3D Nanofiber Network ph_change->self_assembly Triggers hydrogel Hydrogel Formation self_assembly->hydrogel drug_entrapped Drug Entrapped in Hydrogel Matrix hydrogel->drug_entrapped diffusion Drug Diffusion from Matrix drug_entrapped->diffusion stimulus External Stimulus (e.g., pH change, enzyme) hydrogel_degradation Hydrogel Degradation stimulus->hydrogel_degradation Can Induce hydrogel_degradation->diffusion Enhances

References

Application Notes: Coupling Agents for Boc-Phe-Phe-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-Phe-Phe-OH is a common dipeptide fragment used in the synthesis of larger peptides and peptide-based drugs.[1][2] As a dipeptide, its coupling presents unique challenges compared to single amino acid additions. The primary concerns are the steric hindrance imparted by the two bulky phenylalanine residues and the significant risk of racemization at the C-terminal phenylalanine upon activation.[3][4] The formation of an oxazolone intermediate during activation is a major pathway for loss of chiral purity.[5][6] Therefore, the selection of an appropriate coupling agent and reaction conditions is critical to ensure high yield and stereochemical integrity of the final peptide.

This document provides a guide to selecting coupling agents for this compound, summarizes comparative data, and offers detailed experimental protocols for both solid-phase and solution-phase synthesis.

Selection of Coupling Agents

The choice of coupling reagent is a balance between reactivity, cost, and the potential for side reactions, particularly racemization.[7] For a sterically hindered and racemization-prone fragment like this compound, modern coupling reagents that incorporate additives are highly recommended.

  • Carbodiimides (e.g., DCC, DIC): These are cost-effective reagents.[8] Dicyclohexylcarbodiimide (DCC) is suitable for solution-phase synthesis, but its dicyclohexylurea (DCU) byproduct is insoluble, making it problematic for solid-phase peptide synthesis (SPPS).[8][9] Diisopropylcarbodiimide (DIC) is preferred for SPPS as its urea byproduct is more soluble.[9] Carbodiimides alone can cause significant racemization; therefore, they are almost always used with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or, more recently, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[3][6][10]

  • Onium Salts (Phosphonium and Aminium/Uronium): These reagents are generally more reactive and efficient than carbodiimides, especially for difficult couplings.[10]

    • Phosphonium Salts (BOP, PyBOP, PyAOP): These reagents are highly effective but can generate toxic byproducts like hexamethylphosphoramide (HMPA). Newer versions like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) were developed to avoid this issue.[5][11] PyAOP is particularly effective for coupling N-methylated or sterically hindered amino acids.[3][9]

    • Aminium/Uronium Salts (HBTU, TBTU, HATU, COMU): Reagents like HBTU and TBTU are highly efficient and generate OBt active esters in situ with minimal racemization when an appropriate base is used.[9] HATU, which incorporates the additive HOAt (1-hydroxy-7-azabenzotriazole), is even more reactive and is considered one of the most effective reagents for reducing racemization and coupling hindered residues.[7][10][12] COMU is a modern alternative that incorporates Oxyma, offering high efficiency with improved safety and solubility profiles compared to HOBt/HOAt-based reagents.[12]

Data Presentation: Comparison of Common Coupling Agents

The following table summarizes the performance and characteristics of selected coupling agents suitable for the coupling of this compound, particularly in contexts requiring high efficiency and low racemization.

Coupling Reagent/SystemReagent TypeTypical Yields (Difficult Couplings)Racemization RiskKey Features & Considerations
DIC / HOBt Carbodiimide + AdditiveModerate to HighLow to ModerateCost-effective; HOBt minimizes racemization.[6][9] The byproduct diisopropylurea is soluble in common solvents.
DIC / OxymaPure Carbodiimide + AdditiveHighLowOxyma is a non-explosive alternative to HOBt with comparable or better performance in suppressing racemization.[3][10]
HBTU Aminium SaltHigh to Very HighLowFast reaction times (often complete within minutes).[9] Requires a non-nucleophilic base like DIPEA or 2,4,6-collidine.
HATU Aminium SaltVery HighVery LowGenerally considered superior to HBTU, especially for hindered couplings and minimizing epimerization.[9][10] The HOAt-derived active ester is highly reactive.
PyAOP Phosphonium SaltVery HighVery LowHighly effective for sterically demanding couplings, including N-methyl amino acids.[3][9] Avoids generation of carcinogenic HMPA.
COMU Aminium SaltVery HighVery LowHigh coupling efficiency comparable to HATU, with enhanced safety (avoids explosive HOBt/HOAt) and better solubility.[12]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol describes the coupling of this compound to a free amine on a resin support.

Workflow Diagram: SPPS Cycle

spss_workflow resin Amino-Resin deprotection Deprotection (e.g., TFA for Boc) resin->deprotection 1. wash1 Wash (DCM, DMF) deprotection->wash1 2. coupling Coupling Reaction: This compound HATU, DIPEA in DMF wash1->coupling 3. wash2 Wash (DMF, DCM) coupling->wash2 4. next_step Next Cycle or Final Cleavage wash2->next_step 5.

Caption: Standard solid-phase peptide synthesis (SPPS) cycle for peptide elongation.

Materials:

  • Resin with a free N-terminal amine (e.g., H-Gly-Wang Resin)

  • This compound (1.5 equivalents relative to resin loading)

  • HATU (1.45 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Solvent Removal: Drain the DMF from the resin.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling Reaction: Add the activated coupling solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction for the disappearance of the free primary amine. If the test is positive, continue the reaction for another hour.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution. Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF again (3 times) to remove excess reagents and byproducts.

  • Next Step: The resin is now ready for the next deprotection/coupling cycle or for final cleavage from the resin.

Protocol 2: Solution-Phase Synthesis using DIC/OxymaPure

This protocol describes the coupling of this compound to an amino acid ester in solution.

Diagram: Carbodiimide Activation Mechanism

activation_mechanism sub Boc-Phe-Phe-COOH + DIC sub_ox Oxazolone (Racemization Prone) O-Acylisourea (Active Intermediate) sub->sub_ox:f1 Activation sub_ox:f1->sub_ox:f0 Side Reaction oxyma_ester Oxyma Active Ester (Less Prone to Racemization) sub_ox:f1->oxyma_ester + OxymaPure product Boc-Phe-Phe-AA-OMe sub_ox:f1->product + Amine Component (Slower, more racemization) oxyma_ester->product + Amine Component amine H-AA-OMe

Caption: Role of OxymaPure in minimizing racemization during DIC-mediated coupling.

Materials:

  • This compound (1.0 equivalent)

  • Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl) (1.1 equivalents)[13]

  • OxymaPure (1.1 equivalents)

  • Diisopropylcarbodiimide (DIC) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents, 1.1 for HCl salt neutralization + 1.1 for coupling)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) as solvent

Procedure:

  • Dissolution: Dissolve this compound, H-Phe-OMe·HCl, and OxymaPure in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Cool the mixture in an ice bath (0 °C). Add DIPEA dropwise and stir for 10-15 minutes to neutralize the hydrochloride salt and prepare the reaction mixture.

  • Activation: Add DIC to the cooled solution dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure protected tripeptide.

Conclusion

The successful coupling of this compound hinges on mitigating steric hindrance and preventing racemization. While traditional carbodiimide methods with additives like OxymaPure are viable, particularly in solution-phase synthesis, the use of modern onium salt reagents like HATU or COMU is strongly recommended for SPPS and other challenging couplings. These reagents provide faster reaction rates, higher yields, and superior preservation of stereochemical integrity, making them the preferred choice for synthesizing high-quality peptides incorporating this dipeptide fragment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc-Phe-Phe-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the coupling efficiency of Boc-Phe-Phe-OH. This compound is a dipeptide known for its steric hindrance and hydrophobicity, which can present challenges during peptide synthesis. This guide offers detailed experimental protocols and data-driven recommendations to overcome these difficulties.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

A1: The coupling efficiency of this compound can be hampered by several factors:

  • Steric Hindrance: The bulky Boc protecting group on the N-terminus and the two consecutive phenylalanine residues create significant steric hindrance, making it difficult for the coupling reagents to facilitate the formation of the peptide bond.

  • Hydrophobicity: The phenyl side chains of the two phenylalanine residues make the dipeptide highly hydrophobic. This can lead to aggregation and poor solvation in standard peptide synthesis solvents like Dichloromethane (DCM) and Dimethylformamide (DMF), thereby reducing reaction rates.[1]

  • Secondary Structure Formation: Dipeptides with aromatic residues can sometimes form secondary structures that mask the reactive termini, further impeding the coupling reaction.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered couplings like that of this compound, onium salt-based reagents are generally more effective than carbodiimides (e.g., DCC, DIC).[2][3] The most recommended reagents are:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and lower rates of racemization compared to other reagents.[2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, often used with an additive like HOBt to suppress racemization.[4][5]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective for hindered couplings and can lead to cleaner reactions than uronium salts.[2]

Q3: How can I minimize racemization during the coupling of this compound?

A3: Racemization is a critical side reaction, especially when coupling amino acid derivatives. To minimize it:

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is crucial for suppressing racemization.[6] HOAt is generally considered more effective than HOBt.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base. Diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine might be preferable.[3]

  • Control Temperature: Perform the coupling reaction at 0°C to reduce the rate of racemization.

  • Pre-activation Time: A short pre-activation time of the carboxylic acid component before adding the amine can sometimes reduce racemization.

Q4: What is the optimal solvent for this compound coupling?

A4: Due to the hydrophobic nature of this compound, solvent choice is critical to ensure proper solvation of the reactants.

  • DMF (Dimethylformamide): A standard and effective solvent for most peptide couplings.

  • NMP (N-Methyl-2-pyrrolidone): Can be superior to DMF for hydrophobic and sterically hindered peptides as it has better solvating properties, which can help to disrupt aggregation.[1]

  • Mixtures: In some cases, a mixture of solvents, such as DMF/DCM, can be beneficial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance. 3. Aggregation of the peptide. 4. Inappropriate coupling reagent.1. Increase the equivalents of the coupling reagent and the protected amino acid (1.5 to 2.0 equivalents). 2. Perform a "double coupling" – after the first coupling, filter and wash the resin, then repeat the coupling step with fresh reagents. 3. Switch to a more effective solvent like NMP or use a solvent mixture. 4. Use a more powerful coupling reagent such as HATU or PyBOP.[2]
Presence of Deletion Sequences Incomplete coupling at the previous cycle.Follow the recommendations for "Low Coupling Yield". Ensure complete deprotection of the N-terminal Boc group before the coupling step. A Kaiser test can be used to confirm the presence of free amines.
Racemization 1. Strong base. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM). 2. Carry out the coupling reaction at 0°C. 3. Monitor the reaction progress and stop it as soon as it is complete. The addition of HOBt or HOAt is highly recommended.[6]
Side Product Formation Guanidinylation of the N-terminus when using excess uronium-based reagents (HBTU, HATU).Use phosphonium-based reagents like PyBOP, which do not cause this side reaction.[2] Alternatively, use a stoichiometric amount of the uronium reagent.

Quantitative Data Summary

The following table summarizes the relative efficiency of common coupling reagents for sterically hindered dipeptide synthesis, based on literature data for similar couplings. Please note that exact yields for this compound may vary depending on specific reaction conditions.

Coupling ReagentAdditiveTypical Yield Range for Hindered CouplingsRacemization PotentialReference
HATU HOAt (inherent)85-95%Low[2]
HBTU HOBt80-90%Moderate (reduced with HOBt)[4]
PyBOP -80-90%Low[2]
DCC HOBt60-80%High (reduced with HOBt)[6]
DIC HOBt65-85%Moderate (reduced with HOBt)

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields with minimal racemization.

Materials:

  • Boc-Phe-OH

  • H-Phe-OMe·HCl (or other C-terminal protected phenylalanine)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-Phe-OH (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (2.5 equivalents) dropwise to the solution while stirring. Allow the activation to proceed for 5-10 minutes at 0°C.

  • In a separate flask, dissolve H-Phe-OMe·HCl (1.2 equivalents) in anhydrous DMF and neutralize with DIPEA (1.2 equivalents).

  • Add the neutralized amine solution to the activated Boc-Phe-OH solution at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Standard Coupling using HBTU/HOBt

This is a widely used and cost-effective protocol.

Materials:

  • Boc-Phe-OH

  • H-Phe-OMe·HCl

  • HBTU

  • HOBt

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Boc-Phe-OH (1.0 equivalent), HBTU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C.

  • Add DIPEA (2.5 equivalents) dropwise and stir for 10-15 minutes at 0°C for pre-activation.

  • Add a solution of neutralized H-Phe-OMe·HCl (1.2 equivalents, neutralized with 1.2 equivalents of DIPEA in DMF) to the reaction mixture.

  • Stir at 0°C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction to completion using TLC or HPLC.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification A Boc-Phe-OH D Activated Ester A->D B Coupling Reagent (e.g., HATU, HBTU) B->D C Base (e.g., DIPEA) C->D F Boc-Phe-Phe-OR D->F E H-Phe-OR E->F G Quench Reaction F->G H Extraction G->H I Purification H->I

Caption: General workflow for the solution-phase coupling of this compound.

troubleshooting_logic start Low Coupling Yield? check_reagents Increase Equivalents of Coupling Reagent & Amino Acid start->check_reagents Yes racemization Racemization Observed? start->racemization No double_couple Perform Double Coupling check_reagents->double_couple change_solvent Switch to NMP or use a solvent mixture double_couple->change_solvent change_reagent Use a more potent coupling reagent (HATU/PyBOP) change_solvent->change_reagent success Improved Efficiency change_reagent->success additives Add HOBt or HOAt racemization->additives Yes racemization->success No lower_temp Lower Reaction Temperature to 0°C additives->lower_temp weaker_base Use a weaker base (e.g., NMM) lower_temp->weaker_base weaker_base->success

Caption: Troubleshooting logic for improving this compound coupling efficiency.

References

Technical Support Center: Preventing Hydrophobic Peptide Aggregation with Boc-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of N-tert-butyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) to prevent the aggregation of hydrophobic peptides during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used with hydrophobic peptides?

This compound is a dipeptide composed of two phenylalanine residues with its N-terminus protected by a tert-butyloxycarbonyl (Boc) group. Phenylalanine is a hydrophobic amino acid.[1][2][3] Due to its amphipathic nature, possessing both hydrophobic (phenylalanine side chains) and hydrophilic (C-terminal carboxylic acid) characteristics, this compound has the potential to act as a "capping agent." It is hypothesized to interrupt the intermolecular hydrophobic interactions and hydrogen bond formation between hydrophobic peptide chains, which are the primary drivers of aggregation and beta-sheet formation.

Q2: How does this compound theoretically prevent peptide aggregation?

The proposed mechanism involves the this compound molecules interfering with the self-assembly of hydrophobic peptides. The hydrophobic phenylalanine residues of this compound can interact with the hydrophobic regions of the target peptide. At the same time, the hydrophilic carboxylic acid end and the bulky Boc protecting group can act as a steric hindrance, preventing the close association of multiple peptide chains. This "capping" of hydrophobic patches disrupts the formation of larger aggregates and insoluble beta-sheets.

Q3: In which experimental stages can I use this compound to prevent aggregation?

This compound can potentially be added during various stages where hydrophobic peptide aggregation is a concern:

  • Solid-Phase Peptide Synthesis (SPPS): For particularly difficult sequences, it could be added to the coupling or deprotection steps, although this is a less conventional application and would require significant optimization.

  • Peptide Cleavage and Deprotection: Introducing this compound during the cleavage from the resin may help to keep the newly cleaved, unprotected hydrophobic peptide soluble.

  • Purification (e.g., HPLC): Adding this compound to the mobile phase or the sample itself might improve solubility and recovery.

  • Lyophilization and Reconstitution: Co-lyophilizing the target peptide with this compound could facilitate easier reconstitution of the hydrophobic peptide.

  • In vitro assays: For studies involving peptide aggregation kinetics (e.g., Thioflavin T assays), this compound could be tested as an inhibitor.

Q4: Is there a standard concentration of this compound to use?

There is no universally established standard concentration, as the optimal ratio will depend on the specific hydrophobic peptide, its concentration, and the experimental conditions. It is recommended to perform a dose-response experiment to determine the most effective concentration of this compound for your specific application. A starting point could be a molar ratio of this compound to the target peptide ranging from 1:1 to 10:1.

Troubleshooting Guides

Issue 1: Persistent Peptide Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Potential Cause Troubleshooting Step Expected Outcome
Interchain hydrogen bonding on-resin. 1. Solvent Modification: Switch from Dichloromethane (DCM) to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to the coupling and deprotection solutions.Improved resin swelling and disruption of hydrogen bonds, leading to more efficient coupling and deprotection.
2. Chaotropic Agents: Add chaotropic salts such as LiCl or KSCN to the reaction mixture.Disruption of secondary structures and improved solvation of the peptide chains.
3. Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 40-50°C).Increased kinetic energy can disrupt intermolecular interactions.
Difficult Coupling of Hydrophobic Residues. 1. Alternative Coupling Reagents: Use more potent coupling reagents like HATU or HCTU.More efficient and faster amide bond formation, reducing the time for aggregation to occur.
2. Introduction of this compound: As an experimental approach, consider adding a low concentration of this compound to the coupling solution. Note: This is not a standard procedure and requires careful optimization to avoid side reactions.The dipeptide may act as a spacer, reducing interchain interactions.
Issue 2: Poor Solubility of a Hydrophobic Peptide After Cleavage and Deprotection
Potential Cause Troubleshooting Step Expected Outcome
Immediate aggregation upon removal of protecting groups. 1. Cleavage with this compound: Perform the cleavage reaction (e.g., with TFA) in the presence of dissolved this compound.The dipeptide may "capture" and stabilize the hydrophobic peptide as it is cleaved from the resin.
2. Direct Solubilization in Organic Solvent: After cleavage, immediately dissolve the precipitated peptide in a strong organic solvent like hexafluoroisopropanol (HFIP) before further processing.HFIP is a powerful solvent for disrupting secondary structures of peptides.
Precipitation during removal of cleavage cocktail. 1. Cold Ether Precipitation with Additive: Precipitate the cleaved peptide in cold diethyl ether containing a low concentration of this compound.The additive may co-precipitate and aid in the subsequent resolubilization.
Issue 3: Low Recovery of Hydrophobic Peptide During HPLC Purification
Potential Cause Troubleshooting Step Expected Outcome
On-column aggregation. 1. Mobile Phase Modification: Add a low percentage of formic acid or trifluoroacetic acid to the mobile phase to improve peptide solubility.Increased peptide protonation can reduce aggregation.
2. Co-injection with this compound: Mix the hydrophobic peptide sample with a solution of this compound before injection.The dipeptide may act as a carrier, improving solubility and reducing interaction with the stationary phase.
Irreversible binding to the column. 1. Column Choice: Use a column with a wider pore size or a different stationary phase chemistry (e.g., C4 instead of C18).Reduced hydrophobic interactions between the peptide and the column matrix.

Experimental Protocols

Protocol 1: Co-reconstitution of a Lyophilized Hydrophobic Peptide with this compound
  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of the lyophilized hydrophobic peptide in a suitable organic solvent (e.g., HFIP).

    • Prepare a 10 mg/mL stock solution of this compound in the same organic solvent.

  • Mixing and Co-lyophilization:

    • In a clean vial, mix the hydrophobic peptide and this compound solutions at various molar ratios (e.g., 1:1, 1:2, 1:5, 1:10 of peptide to this compound).

    • As a control, prepare a vial with only the hydrophobic peptide.

    • Flash-freeze the solutions in liquid nitrogen and lyophilize overnight until all solvent is removed.

  • Reconstitution and Analysis:

    • Attempt to reconstitute the lyophilized powders in an aqueous buffer (e.g., PBS, pH 7.4) to the desired final concentration.

    • Vortex gently and sonicate if necessary.

    • Visually inspect for precipitation.

    • Quantify the soluble peptide concentration in the supernatant after centrifugation using a method such as UV-Vis spectroscopy at 280 nm or a peptide quantification assay.

Protocol 2: Thioflavin T (ThT) Assay to Monitor Inhibition of Fibril Formation
  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the hydrophobic peptide in an appropriate solvent and dilute it into the assay buffer (e.g., phosphate buffer, pH 7.4) to a final concentration that promotes aggregation (e.g., 10-50 µM).

    • Prepare a stock solution of Thioflavin T in the assay buffer (e.g., 1 mM).

    • Prepare various concentrations of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well black plate, add the hydrophobic peptide solution.

    • Add different concentrations of this compound to the wells (e.g., final molar ratios of 1:1, 1:5, 1:10 of peptide to this compound). Include a control with no this compound.

    • Add ThT to each well to a final concentration of 10-20 µM.

  • Data Acquisition:

    • Incubate the plate at 37°C with intermittent shaking in a plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each condition.

    • Compare the lag time and the maximum fluorescence intensity of the samples with and without this compound to assess its inhibitory effect on fibril formation.

Visualizations

Experimental_Workflow_for_Testing_BocPhePheOH HP Lyophilized Hydrophobic Peptide CoLy Co-lyophilization at various ratios HP->CoLy AggAssay Aggregation Assay (e.g., ThT) HP->AggAssay BPP This compound BPP->CoLy BPP->AggAssay Recon Reconstitution in Aqueous Buffer CoLy->Recon SolQuant Quantify Soluble Peptide (UV-Vis) Recon->SolQuant Kinetics Analyze Aggregation Kinetics AggAssay->Kinetics

Caption: Workflow for evaluating this compound's effect on peptide solubility and aggregation.

Proposed_Mechanism_of_Action cluster_aggregation Peptide Aggregation Pathway cluster_inhibition Inhibition by this compound Monomer Hydrophobic Peptide Monomers Oligomer Soluble Oligomers Monomer->Oligomer Self-Assembly CappedMonomer Capped Monomer Fibril Insoluble Aggregates (β-sheets) Oligomer->Fibril Growth BPP This compound BPP->Monomer Interaction & Capping CappedMonomer->Oligomer Inhibition

Caption: Proposed mechanism of this compound inhibiting peptide aggregation by capping monomers.

References

troubleshooting low yield in Boc-Phe-Phe-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Boc-Phe-Phe-OH.

Frequently Asked Questions (FAQs)

FAQ 1: My this compound synthesis resulted in a significantly lower yield than expected. What are the most common causes?

Low yield in dipeptide synthesis can stem from several factors throughout the experimental workflow. The most common issues include incomplete coupling reactions, the formation of side products, and losses during the purification process. Incomplete deprotection of the amino acid starting material can also hinder the reaction.[1][2] It is also crucial to ensure the purity of reagents and solvents, as contaminants can significantly disrupt coupling efficiency.[1]

FAQ 2: How can I determine if my coupling reaction has gone to completion?

Monitoring the reaction is critical. A common method for solid-phase synthesis is the Kaiser test to detect free primary amines.[1] For solution-phase synthesis, Thin-Layer Chromatography (TLC) is an effective way to track the consumption of the starting materials (Boc-Phe-OH and H-Phe-OH or its ester derivative). The disappearance of the limiting amino acid spot and the appearance of a new product spot indicate reaction progress.

FAQ 3: I've identified several unexpected peaks in my HPLC/NMR analysis. What are the likely side products?

During peptide synthesis, several side reactions can occur, leading to impurities and reduced yield. Key side reactions include:

  • Racemization: The chiral center of the amino acids can invert, leading to the formation of diastereomers (e.g., Boc-D-Phe-L-Phe-OH) which can be difficult to separate.[3][4] This can be initiated by proton abstraction under basic conditions.[4]

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amino group of the second amino acid attacks the activated carboxyl group of the first, leading to a cyclic dipeptide. This is particularly prevalent when proline is involved but can occur with other residues.[5]

  • N-Acylurea Formation: When using carbodiimide coupling reagents like DCC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which consumes the activated amino acid.[2]

  • Deletion Sequences: In solid-phase synthesis, incomplete coupling or deprotection can lead to peptides missing an amino acid.[3]

FAQ 4: What strategies can I employ to minimize racemization?

Racemization is a significant concern that can compromise the stereochemical purity of the final peptide.[3][4] To minimize it:

  • Choice of Coupling Reagent: Use additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with your coupling reagent. These additives suppress racemization by forming less reactive, but still efficient, active esters.

  • Control the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.

  • Base Selection: Use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA/DIEA) instead of triethylamine (TEA) to minimize proton abstraction from the α-carbon.[4]

FAQ 5: My product is an oil and difficult to purify. What purification methods are recommended for this compound?

If the crude product is an oil, it may contain residual solvents or impurities.[6]

  • Trituration: This technique involves washing the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). This can often induce crystallization or solidify the product.[6]

  • Column Chromatography: For difficult separations, flash column chromatography on silica gel is effective. A gradient of ethyl acetate in hexane is a common solvent system.[6]

  • Recrystallization: If the product can be solidified, recrystallization is an excellent purification method. Common solvent systems to try include ethyl acetate/hexane, DCM/hexane, or ethanol/water.[6]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your this compound synthesis.

G cluster_start cluster_analysis Step 1: Analyze Crude Product cluster_incomplete Step 2: Troubleshoot Reaction cluster_side_products Step 3: Address Side Reactions cluster_purification Step 4: Optimize Purification cluster_end start Low Yield Observed analysis Analyze crude product (HPLC, LC-MS, NMR) start->analysis check_sm Starting materials consumed? analysis->check_sm incomplete Incomplete Reaction check_sm->incomplete No side_products Side Products Detected check_sm->side_products Yes, but many impurities optimize_coupling Optimize Coupling: - Increase reaction time - Use fresh/better reagents - Double coupling incomplete->optimize_coupling check_activation Check Activation Protocol: - Sufficient activation time? - Correct equivalents? incomplete->check_activation end_node Improved Yield optimize_coupling->end_node check_activation->end_node minimize_racemization Minimize Racemization: - Add HOBt/Oxyma - Lower temperature - Use non-nucleophilic base side_products->minimize_racemization prevent_dike Prevent Diketopiperazine: - Use in situ neutralization side_products->prevent_dike purification_loss High Purity, Low Recovery side_products->purification_loss Main product present minimize_racemization->end_node prevent_dike->end_node optimize_purification Optimize Purification: - Use trituration - Adjust chromatography gradient - Select different recrystallization solvent purification_loss->optimize_purification optimize_purification->end_node

Caption: Troubleshooting workflow for low this compound yield.

Data Presentation: Reagent Stoichiometry

Optimizing the ratio of reagents is crucial for maximizing yield and minimizing side reactions. The table below summarizes typical reagent equivalents for a carbodiimide-mediated coupling.

ReagentComponentMolar Equivalents (vs. Limiting Reagent)Purpose
Amino Acid 1 Boc-Phe-OH1.0 - 1.2N-protected amino acid
Amino Acid 2 H-Phe-OR (Ester)1.0C-protected amino acid (limiting reagent)
Coupling Reagent DCC or EDC1.1 - 1.3Activates the carboxylic acid
Additive HOBt or Oxyma1.1 - 1.3Suppresses racemization, improves efficiency
Base DIPEA or NMM1.5 - 2.0Neutralizes salts and facilitates reaction
Solvent DMF or DCM-Provides a medium for the reaction

Experimental Protocols

Protocol 1: General Solution-Phase Synthesis of this compound using DCC/HOBt

This protocol describes a standard method for coupling Boc-Phe-OH with a Phenylalanine methyl ester (H-Phe-OMe).

  • Preparation: Dissolve H-Phe-OMe·HCl (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.0 eq) dropwise to the solution and stir for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Addition of Amino Acid: Add Boc-Phe-OH (1.1 eq) to the reaction mixture.

  • Coupling Activation: In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the main reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Phe-OMe.

  • Saponification: Dissolve the crude dipeptide ester in a mixture of THF/Methanol and water. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Final Purification: Acidify the mixture with 1N HCl to pH ~3 and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield crude this compound, which can be further purified by chromatography or recrystallization.

Visualization of Key Processes

This compound Synthesis Pathway

This diagram illustrates the two main steps in the synthesis: the coupling of the protected amino acids followed by the deprotection of the C-terminal ester.

G cluster_reactants BocPhe Boc-Phe-OH Coupling Coupling Reaction (DCC, HOBt, DIPEA) BocPhe->Coupling PheOMe H-Phe-OMe PheOMe->Coupling DipeptideEster Boc-Phe-Phe-OMe Coupling->DipeptideEster Saponification Saponification (LiOH, H₂O) DipeptideEster->Saponification FinalProduct This compound Saponification->FinalProduct

Caption: Chemical synthesis pathway for this compound.

Diketopiperazine Side Reaction

This diagram shows how a dipeptide ester can cyclize to form an unwanted diketopiperazine byproduct, reducing the yield of the linear peptide.

G Dipeptide H-Phe-Phe-OMe (After Boc deprotection) Transition Intramolecular Attack Dipeptide->Transition Base (e.g., residual piperidine) DKP cyclo(Phe-Phe) Diketopiperazine Transition->DKP Methanol Methanol Transition->Methanol

References

racemization issues with Boc-Phe-Phe-OH during coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for racemization issues encountered during the coupling of Boc-Phe-Phe-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization during coupling?

A1: The C-terminal phenylalanine residue in this compound is prone to racemization, especially during the activation step of the carboxyl group required for peptide bond formation. This susceptibility is primarily due to two mechanisms:

  • Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the C-terminal phenylalanine in this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[1][2]

  • Direct Enolization: A base can directly abstract the α-proton of the activated carboxylic acid, forming an enolate intermediate which is achiral. Subsequent protonation can occur from either face, leading to a mixture of L and D isomers.

The presence of the adjacent phenylalanine residue can also influence the rate of racemization through steric and electronic effects.

Q2: What are the main factors that influence the extent of racemization?

A2: Several factors in the reaction conditions can significantly impact the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent and the nature of the activated intermediate it forms are critical. Reagents that lead to highly reactive intermediates can accelerate the coupling reaction, which can sometimes outcompete the rate of racemization. However, some highly reactive intermediates are also more prone to racemization.

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt, 6-Cl-HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization by forming less reactive, more stable active esters that are less prone to cyclize into oxazolones.[3]

  • Base: The type and amount of tertiary amine base used can have a profound effect. Stronger, less sterically hindered bases tend to promote racemization more readily.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and the rates of both the coupling and racemization reactions.

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.

  • Pre-activation Time: Longer pre-activation times before the addition of the amine component can lead to increased racemization as the activated species has more time to epimerize.

Q3: How can I detect and quantify racemization in my coupling product?

A3: The most common method for quantifying the extent of racemization is through chromatographic separation of the resulting diastereomers. This is typically achieved using:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to resolve the enantiomeric or diastereomeric products.

  • Reverse-Phase HPLC: In some cases, diastereomers can be separated on standard reverse-phase columns (like C18) due to their different physical properties.

  • Gas Chromatography (GC): After appropriate derivatization, GC on a chiral column can also be used.

The separated diastereomers can then be quantified by integrating the peak areas in the chromatogram.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of D-Phe diastereomer detected in the final peptide.Inappropriate coupling reagent. Switch to a coupling reagent known for low racemization, such as those used in combination with additives like HOBt or Oxyma. Carbodiimides like EDC or DIC in the presence of these additives are generally a good choice.
Excessive or inappropriate base. Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIEA) or triethylamine (TEA). Use the minimum amount of base necessary to neutralize any amine salts.
Prolonged pre-activation time. Minimize the pre-activation time of this compound with the coupling reagent before adding the amine component. Ideally, perform an in situ activation where the amine is present during the activation step.
High reaction temperature. Perform the coupling reaction at a lower temperature, for example, 0 °C or even -15 °C, to slow down the rate of racemization.
Inconsistent racemization levels between batches.Variability in reagent quality or reaction setup. Ensure all reagents are of high purity and anhydrous where necessary. Standardize the reaction setup, including the order of reagent addition and stirring speed.
Inconsistent reaction times or temperatures. Use a temperature-controlled reaction vessel and a timer to ensure consistency between batches.
Difficulty in separating diastereomers for quantification.Suboptimal HPLC conditions. Optimize the mobile phase composition, flow rate, and column temperature. If using a standard reverse-phase column, consider switching to a dedicated chiral stationary phase column for better resolution.

Quantitative Data on Racemization

The following table summarizes the reported levels of racemization for different coupling conditions. Note that these values are often for model peptides and may vary for the specific coupling of this compound.

Coupling ReagentAdditiveBaseSolventTemperature (°C)% D-Isomer (Racemization)
DCCNone-CH₂Cl₂25~12%
DCCNone-CH₂Cl₂-5~0.5%
DCCHOBt-DMFRT< 1%
DICHOBt-DCMRTLow
DICHOAt--RTLower than HOBt
DICOxyma-DMFRTComparable or lower than HOAt
HATU-DIEADMFRTCan be significant
HBTU-DIEADMFRTCan be significant

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using EDC/HOBt

This protocol is designed to minimize racemization during the coupling of this compound to an amino acid ester or a resin-bound amine.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) or amine-functionalized resin

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask.

  • If using an amino acid ester hydrochloride, add it to the solution followed by NMM (1.1 eq) to neutralize the salt. If using a resin, add the resin to the flask.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.1 eq) to the cooled solution in one portion.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, work up the reaction accordingly. For solution-phase synthesis, this typically involves washing with dilute acid, base, and brine, followed by drying and evaporation of the solvent. For solid-phase synthesis, filter the resin and wash it thoroughly with DMF, DCM, and methanol.

Protocol 2: Chiral HPLC Analysis of Racemization

This protocol provides a general method for the separation and quantification of diastereomers resulting from the coupling of this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column) or a high-resolution reverse-phase C18 column.

Mobile Phase (example for reverse-phase):

  • A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Start with a lower concentration of acetonitrile and gradually increase it. A typical gradient might be 20-80% acetonitrile over 30 minutes.

Procedure:

  • Prepare a standard solution of the purified peptide product at a concentration of approximately 1 mg/mL in the mobile phase.

  • Inject a small volume (e.g., 10 µL) of the sample onto the HPLC column.

  • Run the HPLC method and monitor the elution of the diastereomers with the UV detector (typically at 220 nm or 254 nm).

  • The L-L and D-L diastereomers should elute as separate peaks.

  • Integrate the peak areas of the two diastereomers.

  • Calculate the percentage of the D-isomer (racemization) using the following formula: % D-isomer = [Area(D-L peak) / (Area(L-L peak) + Area(D-L peak))] x 100

Visualizations

Racemization Mechanism via Oxazolone Formation

racemization_mechanism cluster_activation Activation cluster_cyclization Cyclization cluster_racemization Racemization cluster_coupling Coupling This compound This compound Activated_Intermediate Activated_Intermediate This compound->Activated_Intermediate Coupling Reagent Oxazolone Oxazolone Activated_Intermediate->Oxazolone Achiral_Enolate Achiral_Enolate Oxazolone->Achiral_Enolate Base (-H+) Racemic_Oxazolone Racemic_Oxazolone Achiral_Enolate->Racemic_Oxazolone +H+ Racemic_Peptide Racemic_Peptide Racemic_Oxazolone->Racemic_Peptide Amine (R-NH2)

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting Workflow for High Racemization

troubleshooting_workflow Start Start High_Racemization High Racemization Detected Start->High_Racemization Check_Base Check Base Type and Amount High_Racemization->Check_Base Is base strong (e.g., DIEA)? Check_Coupling_Reagent Check Coupling Reagent/Additive High_Racemization->Check_Coupling_Reagent Is a high-racemization reagent used? Check_Temperature Check Reaction Temperature High_Racemization->Check_Temperature Is temperature > RT? Check_Preactivation Check Pre-activation Time High_Racemization->Check_Preactivation Is pre-activation long? Use_Weaker_Base Use Weaker/Hindered Base (e.g., NMM) Check_Base->Use_Weaker_Base Use_Additive Use EDC/HOBt or EDC/Oxyma Check_Coupling_Reagent->Use_Additive Lower_Temperature Lower Temperature to 0°C Check_Temperature->Lower_Temperature Minimize_Preactivation Minimize Pre-activation Time Check_Preactivation->Minimize_Preactivation Re-run_Coupling Re-run Coupling Reaction Use_Weaker_Base->Re-run_Coupling Use_Additive->Re-run_Coupling Lower_Temperature->Re-run_Coupling Minimize_Preactivation->Re-run_Coupling

Caption: Troubleshooting workflow for high racemization.

References

optimizing Boc deprotection conditions to avoid side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Boc deprotection conditions and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during Boc deprotection and how can I prevent it?

The most common side reaction is the alkylation of nucleophilic residues by the tert-butyl cation (t-Bu⁺) generated during the acidic cleavage of the Boc group.[1] Electron-rich functional groups, such as the indole ring of tryptophan, the thioether of methionine, and the phenolic ring of tyrosine, are particularly susceptible to tert-butylation.

To prevent this, the use of "scavengers" is highly recommended. Scavengers are reagents that trap the t-butyl cation, preventing it from reacting with the desired product.[2][3]

Q2: What are the most common scavengers and when should I use them?

Common scavengers include:

  • Triethylsilane (TES) or Triisopropylsilane (TIPS): These are highly effective carbocation scavengers.[4][5] They are particularly useful for protecting tryptophan and methionine residues.

  • Thioanisole: Often used to protect methionine from tert-butylation.[3]

  • Anisole: A general scavenger that can be used to protect various nucleophilic residues.[3]

  • 1,2-Ethanedithiol (EDT): Effective in preventing side reactions with tryptophan.

  • Water: Can also act as a scavenger for the tert-butyl cation.[4]

The choice of scavenger depends on the specific amino acids present in your peptide or the functional groups on your molecule. For peptides containing sensitive residues like tryptophan or methionine, a scavenger cocktail (e.g., TFA/TIS/H₂O) is often employed.[6]

Q3: My Boc deprotection is incomplete. What could be the cause and how can I resolve it?

Incomplete deprotection can be caused by several factors:

  • Insufficient acid strength or concentration: The Boc group is acid-labile, but some substrates may require stronger acidic conditions or longer reaction times for complete removal.[7]

  • Steric hindrance: A sterically hindered Boc-protected amine may be less accessible to the acid, leading to a slower or incomplete reaction.

  • Poor solubility: If the starting material is not fully dissolved in the reaction solvent, the deprotection will be inefficient.

Troubleshooting steps:

  • Increase reaction time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is fully consumed.

  • Increase acid concentration: For TFA deprotection, a common concentration is 20-50% TFA in dichloromethane (DCM). For HCl, 4M in dioxane is typically used.[8][9][10]

  • Elevate the temperature: Gently warming the reaction mixture can sometimes drive the reaction to completion, but be cautious of potential side reactions with sensitive substrates.

  • Improve solubility: Choose a solvent system in which your starting material is fully soluble.

Q4: I am observing degradation of other acid-sensitive groups in my molecule during Boc deprotection. What should I do?

If your molecule contains other acid-labile protecting groups (e.g., t-butyl esters, trityl groups), standard Boc deprotection conditions with strong acids like TFA can lead to their cleavage.

Strategies to enhance selectivity:

  • Use milder acidic conditions: Consider using a lower concentration of acid or a weaker acid. For example, 4M HCl in dioxane is often considered milder than 50% TFA in DCM and can sometimes selectively remove the Boc group in the presence of t-butyl esters.[11][12][13]

  • Employ alternative deprotection methods:

    • Lewis Acids: Reagents like ZnBr₂ can selectively cleave the Boc group in the presence of other acid-sensitive groups.[14]

    • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection without the need for acid.[15]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Deprotected Product 1. Incomplete reaction. 2. Side reactions (e.g., tert-butylation). 3. Product loss during workup.1. See FAQ Q3 for troubleshooting incomplete reactions. 2. Add appropriate scavengers (see FAQ Q2). 3. For water-soluble products, avoid aqueous workups. Consider direct evaporation of volatiles or precipitation of the product salt.
Formation of a Sticky/Oily Product The trifluoroacetate (TFA) salt of the deprotected amine is often an oil.[9]1. Attempt to precipitate the product as a solid by triturating with a non-polar solvent like diethyl ether. 2. Convert the TFA salt to the HCl salt, which is more likely to be a crystalline solid, by treating with a solution of HCl in a suitable solvent.[9]
Presence of a byproduct with +56 mass units This corresponds to the addition of a tert-butyl group to a nucleophilic site on your molecule.This is a clear indication of tert-butylation. Repeat the deprotection with an appropriate scavenger (see FAQ Q2).
Aspartimide Formation (in peptides containing Asp) The side-chain carboxylate of aspartic acid can cyclize with the adjacent backbone amide under acidic or basic conditions, leading to the formation of a succinimide derivative.1. Use a more sterically hindered protecting group for the aspartic acid side chain (e.g., O-Dmab). 2. Optimize coupling and deprotection conditions to minimize exposure to basic or strongly acidic environments.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger

This protocol is suitable for most Boc-protected amines and is particularly recommended for substrates containing tryptophan or methionine.

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Triethylsilane (TES)

  • Water (deionized)

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M concentration).

  • Prepare the deprotection cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v).

  • Add the deprotection cocktail to the solution of the substrate (typically 10 equivalents of the cocktail relative to the substrate).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the volatiles (DCM and excess TFA) under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the deprotected amine as its TFA salt.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This method is generally milder than TFA and can be advantageous for substrates with other acid-sensitive functionalities.[11][12][13]

Materials:

  • Boc-protected substrate

  • 4M Hydrogen Chloride in 1,4-Dioxane (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane)

  • Methanol (optional, to aid solubility)

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane or a mixture of dioxane and methanol.

  • Add the 4M HCl in dioxane solution (typically 4-10 equivalents of HCl) to the substrate solution.

  • Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS. For many substrates, the reaction is complete within 30 minutes.[12]

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its hydrochloride salt.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Visualizing Workflows and Relationships

Boc Deprotection Troubleshooting Logic

Boc_Deprotection_Troubleshooting start Start: Boc Deprotection Issue incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_product Side Product Formation? incomplete_rxn->side_product No increase_time Increase Reaction Time incomplete_rxn->increase_time Yes low_yield Low Yield? side_product->low_yield No add_scavenger Add Scavenger (e.g., TIS, Thioanisole) side_product->add_scavenger Yes optimize_workup Optimize Workup (e.g., Precipitation) low_yield->optimize_workup Yes increase_acid Increase Acid Concentration increase_time->increase_acid change_solvent Improve Solubility increase_acid->change_solvent milder_acid Use Milder Acid (e.g., HCl/Dioxane) add_scavenger->milder_acid

Caption: Troubleshooting workflow for common Boc deprotection issues.

Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow start Start: Boc-Protected Substrate dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve acid_choice Select Deprotection Reagent dissolve->acid_choice tfa TFA (+ Scavenger if needed) acid_choice->tfa Standard/Sensitive Substrate hcl 4M HCl in Dioxane acid_choice->hcl Acid-Sensitive Groups Present add_reagent Add Deprotection Reagent tfa->add_reagent hcl->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Workup monitor->workup Reaction Complete evaporate Evaporate Volatiles workup->evaporate Standard precipitate Precipitate with Ether evaporate->precipitate isolate Isolate Product (Filtration) precipitate->isolate end End: Deprotected Amine Salt isolate->end

Caption: General experimental workflow for Boc deprotection.

Side Reaction Pathway: Tryptophan Tert-butylation

Side_Reaction_Pathway boc_amine Boc-Protected Amine tbutyl_cation tert-Butyl Cation (t-Bu⁺) boc_amine->tbutyl_cation + Acid deprotected_amine Deprotected Amine boc_amine->deprotected_amine + Acid acid Acid (e.g., TFA) tert_butylated_trp Tert-butylated Tryptophan (Side Product) tbutyl_cation->tert_butylated_trp + Tryptophan scavenged_cation Trapped Cation tbutyl_cation->scavenged_cation + Scavenger tryptophan Tryptophan Residue tryptophan->tert_butylated_trp scavenger Scavenger (e.g., TIS) scavenger->scavenged_cation

Caption: Reaction pathway of tryptophan tert-butylation and its prevention.

References

Technical Support Center: Boc-Phe-Phe-OH Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Boc-Phe-Phe-OH in dichloromethane (DCM) and dimethylformamide (DMF). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be soluble in DCM and DMF?

Q2: Why is my this compound not dissolving in DCM or DMF even though it is expected to be soluble?

A2: Several factors can contribute to poor solubility, even in appropriate solvents. These include:

  • Purity of the peptide: Impurities from synthesis or degradation can significantly impact solubility.

  • Water content: Traces of water in the peptide powder or the solvent can lead to aggregation and reduced solubility, particularly for hydrophobic peptides.

  • Physical form: The lyophilized powder's physical characteristics, such as particle size, can affect the rate of dissolution.

  • Concentration: You may be attempting to dissolve the peptide at a concentration that exceeds its solubility limit in that specific solvent.

Q3: Can I use other solvents if I encounter issues with DCM and DMF?

A3: Yes, if you are facing persistent solubility issues, you might consider alternative solvents. Dimethyl sulfoxide (DMSO) is a powerful solvent for many peptides.[2][3] It is important to first dissolve the peptide completely in a strong organic solvent like DMSO or DMF before diluting it with an aqueous buffer, as the dissolution rate is typically higher in the pure organic solvent.[4] When using a different solvent, always consider its compatibility with your downstream applications.

Q4: How does the Boc protecting group influence the solubility of Phe-Phe-OH?

A4: The N-terminal tert-butoxycarbonyl (Boc) protecting group increases the hydrophobicity of the dipeptide. This generally enhances its solubility in nonpolar organic solvents like DCM. The Boc group also prevents the formation of a zwitterion at the N-terminus, which can influence its solubility characteristics compared to the unprotected peptide.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Problem 1: The peptide appears completely insoluble in DCM or DMF.

  • Question: Have you tried gentle heating or sonication?

    • Answer: Applying gentle heat (e.g., up to 30-40°C) or using a sonication bath can provide the energy needed to break up peptide aggregates and facilitate dissolution. Be cautious with heating, as it can potentially degrade the peptide.

  • Question: Is your solvent of high purity and anhydrous?

    • Answer: Ensure you are using high-purity, anhydrous DCM or DMF. Water can significantly decrease the solubility of hydrophobic peptides. Consider using freshly opened solvents or those stored over molecular sieves.

Problem 2: The peptide dissolves partially, forming a suspension or a turbid solution.

  • Question: Have you tried starting with a smaller volume of solvent?

    • Answer: It is often recommended to first dissolve the peptide completely in a minimal amount of a strong organic solvent.[4] This ensures the peptide is fully solvated before any further dilution.

  • Question: Could the peptide concentration be too high?

    • Answer: Attempt to prepare a more dilute solution. If a lower concentration dissolves, it indicates you were exceeding the solubility limit of this compound in that solvent.

Problem 3: The peptide initially dissolves but then precipitates out of solution.

  • Question: Was the solution stored at a lower temperature?

    • Answer: A decrease in temperature can cause a previously dissolved peptide to precipitate, especially if the solution is near its saturation point. Try gently warming the solution to see if the peptide redissolves.

  • Question: Was another solvent or reagent added to the solution?

    • Answer: The addition of a co-solvent, especially an anti-solvent (a liquid in which the peptide is insoluble), can cause it to precipitate. Review your experimental procedure to identify any such additions.

Expected Solubility of this compound

CompoundSolventExpected SolubilityNotes
This compoundDichloromethane (DCM)Expected to be solubleThe hydrophobicity of the two phenylalanine residues and the Boc group should promote solubility.
This compoundDimethylformamide (DMF)Expected to be solubleDMF is a polar aprotic solvent capable of dissolving many protected peptides.
Boc-Phe-OHDichloromethane (DCM)Soluble[1]The constituent protected amino acid is soluble.
Boc-Phe-OHDimethylformamide (DMF)Soluble[1]The constituent protected amino acid is soluble.

Experimental Protocol for Determining Peptide Solubility

This protocol provides a general method for determining the solubility of a peptide like this compound.

Materials:

  • This compound powder

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator bath

  • Analytical balance

  • Glass vials

Procedure:

  • Preparation: Weigh out a precise amount of this compound (e.g., 1 mg) into a clean, dry glass vial.

  • Initial Solvent Addition: Add a small, measured volume of the chosen solvent (DCM or DMF) to the vial (e.g., 100 µL).

  • Dissolution Attempts:

    • Vortex the vial for 1-2 minutes.

    • If the peptide is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

    • If still not dissolved, gently warm the vial (not exceeding 40°C) and vortex again.

  • Incremental Solvent Addition: If the peptide remains insoluble, add another measured volume of the solvent and repeat the dissolution steps.

  • Determining Solubility: Continue adding solvent incrementally until the peptide is fully dissolved. The solubility can then be expressed in terms of mg/mL or molarity.

  • Observation: Record the total volume of solvent required to achieve a clear solution. Note any observations, such as turbidity or the formation of a gel.

Troubleshooting Workflow

G start Start: this compound Solubility Issue solvent_check Is the solvent (DCM/DMF) of high purity and anhydrous? start->solvent_check use_high_purity Use high-purity, anhydrous solvent. solvent_check->use_high_purity No dissolution_method Attempting to dissolve This compound solvent_check->dissolution_method Yes use_high_purity->dissolution_method sonicate_heat Apply gentle sonication or warming? dissolution_method->sonicate_heat sonicate_heat_action Sonicate for 10-15 mins or warm to 30-40°C. sonicate_heat->sonicate_heat_action Yes check_solubility1 Is the peptide dissolved? sonicate_heat->check_solubility1 No sonicate_heat_action->check_solubility1 success Success: Peptide is Soluble check_solubility1->success Yes concentration_check Is the concentration too high? check_solubility1->concentration_check No failure Consider alternative strategies reduce_concentration Prepare a more dilute solution. concentration_check->reduce_concentration Yes alt_solvent Try an alternative solvent (e.g., DMSO)? concentration_check->alt_solvent No reduce_concentration->dissolution_method alt_solvent->failure No use_dmso Dissolve in a minimal amount of DMSO, then dilute if necessary. alt_solvent->use_dmso Yes check_solubility2 Is the peptide dissolved? use_dmso->check_solubility2 check_solubility2->success Yes check_solubility2->failure No

Caption: Troubleshooting workflow for this compound solubility.

References

alternative coupling reagents for difficult Boc-Phe-Phe-OH couplings

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering difficulties with the coupling of N-Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH), a notoriously challenging dipeptide.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound coupling reaction slow or resulting in a low yield?

Your difficulties likely stem from steric hindrance. The two bulky, adjacent phenylalanine residues create a sterically crowded environment around the C-terminal carboxylic acid. This conformation makes it difficult for the incoming nucleophile (the N-terminus of the other amino acid) to approach and react, even after the carboxyl group has been activated.

To overcome this, you need a highly reactive coupling reagent that can efficiently activate the carboxyl group and facilitate the reaction despite the steric bulk. Standard or less reactive reagents may not be sufficient.[1][2] It is also beneficial to use reagents specifically suited for coupling sterically hindered amino acids.

Q2: I'm observing significant epimerization in my product. What causes this and how can I minimize it?

Epimerization (racemization at the chiral center) is a major risk when coupling peptide fragments, especially with N-terminally protected dipeptides like this compound. The primary mechanism involves the formation of an intermediate oxazolone. Once the carboxyl group is activated, it can cyclize to form this highly reactive intermediate. The oxazolone's α-proton is acidic and can be easily abstracted and re-protonated, leading to a loss of stereochemical integrity at the C-terminal phenylalanine.

Strategies to Minimize Epimerization:

  • Choice of Additive: Use additives that suppress racemization. While HOBt is traditional, HOAt is more effective.[3] Modern, non-explosive additives like OxymaPure® are highly recommended and can be used with carbodiimides like DIC to achieve high coupling rates with low racemization.[4]

  • Coupling Reagent: Employ modern uronium or phosphonium salt reagents that incorporate these additives directly, such as HATU (which includes HOAt) or COMU® (which includes OxymaPure).[5] These are designed for high reactivity and low racemization.

  • Base Selection: The base used is critical. Strong bases can promote oxazolone formation. If epimerization is a problem, consider replacing a strong, bulky base like DIPEA with a weaker base such as N-methylmorpholine (NMM) or sym-collidine.

  • Reaction Temperature: Avoid elevated temperatures unless necessary, as higher heat can increase the rate of epimerization. Perform couplings at room temperature or 0 °C if possible.

Q3: What are the recommended alternative coupling reagents for a difficult coupling like this compound?

For challenging couplings involving both steric hindrance and a high risk of epimerization, upgrading from traditional carbodiimides (like DCC or EDC) to modern onium salts is highly recommended.[1]

Key Recommendations:

  • COMU® (Uronium Salt): Considered a state-of-the-art reagent. It is highly reactive, often outperforming even HATU, and incorporates the non-explosive, racemization-suppressing OxymaPure moiety.[5][6] Its byproducts are water-soluble, simplifying purification. COMU is an excellent first choice for difficult couplings.[5]

  • HATU (Aminium Salt): A highly efficient coupling reagent that incorporates the HOAt moiety, making it very effective at preventing racemization and promoting rapid coupling.[4][6] Note that its precursor, HOAt, has been classified as potentially explosive, leading some labs to prefer alternatives.[7]

  • PyAOP (Phosphonium Salt): A phosphonium salt analog of HATU that is also highly effective, especially for coupling N-methylated or other sterically demanding amino acids.[6] Unlike aminium salts like HATU, phosphonium reagents cannot react with free amino groups, which can be an advantage in certain contexts.

  • Carbodiimides + Additive: If using a carbodiimide, always pair it with a modern additive. The combination of DIC with OxymaPure® is a cost-effective and safe option that minimizes racemization.[8]

Data Summary: Comparison of Modern Coupling Reagents

The table below summarizes the key features of recommended coupling reagents for difficult syntheses.

ReagentReagent TypeRacemization SuppressantKey AdvantagesConsiderations
COMU® Uronium SaltOxymaPure®Extremely high reactivity; excellent racemization suppression; non-explosive; water-soluble byproducts.[5][6]Higher cost than carbodiimides.
HATU Aminium SaltHOAtVery high reactivity and coupling rates; excellent racemization suppression.[4][6]HOAt is potentially explosive; can cause side reactions with free amines if used in excess.[6][7]
PyAOP Phosphonium SaltHOAtHighly effective for sterically hindered couplings; no side reaction with N-terminus.HOAt is potentially explosive; higher cost.[7]
DIC + OxymaPure® CarbodiimideOxymaPure®Cost-effective; good racemization suppression with OxymaPure; safer than HOBt/HOAt.[8]Generally lower reaction rates than onium salts; urea byproduct must be removed.[4]

Troubleshooting and Experimental Protocols

Troubleshooting a Failed this compound Coupling

If your coupling reaction has a low yield, use the following workflow to diagnose and solve the issue.

G cluster_checks Initial Checks cluster_reagent_solutions Reagent Solutions cluster_conditions_solutions Condition Solutions cluster_materials_solutions Material Solutions start Problem: Low Coupling Yield or Incomplete Reaction reagent 1. Evaluate Coupling Reagent start->reagent Start Here conditions 2. Verify Reaction Conditions reagent->conditions is_reagent_strong Is the reagent strong enough for a hindered coupling? reagent->is_reagent_strong materials 3. Check Starting Materials conditions->materials check_base Is the base (e.g., DIPEA) too strong, causing epimerization? conditions->check_base check_temp Is the temperature too high? conditions->check_temp check_purity Are this compound and the amine component pure? materials->check_purity upgrade_reagent Upgrade to COMU, HATU, or PyAOP. is_reagent_strong->upgrade_reagent No add_suppressant If using carbodiimide (DIC/DCC), add OxymaPure or HOAt. is_reagent_strong->add_suppressant Yes, but... change_base Switch to a weaker base like NMM or Collidine. check_base->change_base lower_temp Run reaction at RT or 0 °C. check_temp->lower_temp purify Purify starting materials. Ensure they are anhydrous. check_purity->purify

Caption: Troubleshooting workflow for failed this compound couplings.

Mechanism of Epimerization via Oxazolone Formation

Understanding the mechanism of racemization is key to preventing it. The diagram below illustrates the desired reaction pathway versus the side reaction that leads to loss of stereochemistry.

G cluster_main Desired Pathway (Retention of Stereochemistry) cluster_side Side Reaction (Epimerization Pathway) BocPhePhe Boc-Phe-Phe(L)-OH ActivatedEster Activated O-Acylisourea or Uronium Ester BocPhePhe->ActivatedEster + Coupling Reagent + Base Peptide Desired Product Boc-Phe-Phe(L)-AA-OR ActivatedEster->Peptide Oxazolone Oxazolone Intermediate (Chiral center is now planar) ActivatedEster->Oxazolone Intramolecular Cyclization Amine + H-AA-OR (Amine Component) Amine->Peptide EpimerizedPeptide Epimerized Product Boc-Phe-Phe(D)-AA-OR Oxazolone->EpimerizedPeptide + H-AA-OR

Caption: Reaction pathways for desired coupling versus epimerization.

Protocol: High-Efficiency Coupling Using COMU

This protocol describes the use of COMU for coupling this compound to an amino acid ester (H-AA-OR) in solution phase.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (H-AA-OR·HCl) (1.1 eq)

  • COMU® (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and COMU® (1.1 eq) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 5-10 minutes.

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture. One equivalent neutralizes the amino acid ester salt, while the rest facilitates the coupling. For reactions prone to epimerization, consider using a weaker base like NMM and adjusting equivalents accordingly.

  • Amine Addition: Add the amino acid ester hydrochloride (1.1 eq) to the activated solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Due to steric hindrance, the reaction may require several hours (e.g., 4-12 hours) for completion.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude peptide by flash column chromatography to obtain the desired product.

References

Technical Support Center: Purification of Crude Boc-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude N-tert-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) by silica gel column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with basic laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying crude this compound by column chromatography?

A1: The most common method for purifying Boc-protected peptides like this compound is normal-phase column chromatography using silica gel as the stationary phase. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity to separate the desired dipeptide from unreacted starting materials, coupling reagents, and other synthesis byproducts.

Q2: How do I choose a suitable solvent system (mobile phase) for the purification?

A2: The ideal solvent system should provide good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate, with the product having a retention factor (Rf) ideally between 0.2 and 0.4 for optimal separation on a column. A common starting point for Boc-protected amino acids and peptides is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate or methanol.

Q3: How can I visualize this compound on a TLC plate?

A3: this compound is UV active due to the phenyl rings, so it can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. Additionally, you can use a ninhydrin stain. While the Boc-protecting group masks the primary amine, heating the TLC plate after dipping in the ninhydrin solution can cleave the Boc group, resulting in a colored spot (typically pink to purple).

Q4: What are the most common impurities I might encounter?

A4: Common impurities include unreacted Boc-Phe-OH, the amino acid ester or salt used in the coupling reaction, byproducts from the coupling reagents (e.g., dicyclohexylurea (DCU) if DCC is used), and potentially some di-tert-butyl pyrophosphate from the decomposition of Boc anhydride if it was used in the synthesis of the starting material.

Q5: Can I use reversed-phase chromatography for this purification?

A5: While reversed-phase chromatography is a powerful technique for peptide purification, for a protected dipeptide like this compound which is often less soluble in highly aqueous solutions, normal-phase silica gel chromatography is typically more straightforward and is the focus of this guide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by silica gel column chromatography.

Problem Possible Cause(s) Recommended Solution(s)
Product does not move from the baseline on TLC (Rf ≈ 0) The mobile phase is not polar enough.Increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexane mixture, increase the percentage of ethyl acetate. If using a methanol/DCM mixture, increase the percentage of methanol.
Product runs with the solvent front on TLC (Rf ≈ 1) The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking of the spot on the TLC plate The sample is too concentrated. The compound is acidic and interacting strongly with the silica. The compound is degrading on the silica gel.Dilute the sample before spotting. Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase. Perform a quick filtration through a small plug of silica to check for stability before running a full column.
Poor separation of product and impurities on the column The chosen mobile phase does not provide adequate resolution. The column was not packed properly (channeling). The column was overloaded with crude material.Re-optimize the mobile phase using TLC with different solvent combinations. Ensure the silica gel is packed uniformly without any air bubbles or cracks. Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 30:1 to 50:1 ratio of silica to crude material by weight).
The product elutes much faster or slower from the column than predicted by TLC The polarity of the solvent can change during the run due to evaporation of the more volatile component. The activity of the silica gel in the column is different from the TLC plate.Keep the solvent reservoir covered. Co-spot a reference standard on the TLC plate alongside the crude mixture for a more accurate comparison.
Crystallization of an impurity (e.g., DCU) in the column or on the frit Low solubility of a byproduct in the mobile phase.If DCU is the suspected impurity, it can often be removed by filtration of the crude product dissolved in a suitable solvent (like ethyl acetate) before chromatography. If it crystallizes in the column, it may be necessary to unpack the column to recover the desired product.

Experimental Protocols

Thin Layer Chromatography (TLC) Analysis of Crude this compound

Objective: To determine a suitable mobile phase for column chromatography.

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • Crude this compound

  • Developing chamber

  • Various solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Ninhydrin stain solution

  • Heat gun

Procedure:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution on the baseline of a TLC plate.

  • Prepare a developing chamber with a small amount of the chosen mobile phase. Start with a relatively non-polar mixture and gradually increase the polarity. See the table below for suggested starting solvent systems.

  • Place the TLC plate in the chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • If desired, dip the plate in a ninhydrin staining solution and gently heat with a heat gun to visualize any free amines or to cleave the Boc group for visualization.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Adjust the solvent system until the Rf of the desired product is in the range of 0.2-0.4.

Table 1: Suggested TLC Mobile Phase Systems

Solvent System Typical Starting Ratio (v/v) Notes
Ethyl Acetate / Hexanes1:1A good starting point for moderately polar compounds. Adjust the ratio to achieve the desired Rf.
Methanol / Dichloromethane1:19 (5% MeOH)Useful for more polar compounds. The percentage of methanol can be increased to increase polarity.
Methanol / Chloroform1:19 (5% MeOH)An alternative to the methanol/DCM system.[1]
Purification by Silica Gel Column Chromatography

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Chromatography column

  • Optimized mobile phase from TLC analysis

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column, taking care to avoid air bubbles.

    • Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the silica bed.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions. The size of the fractions will depend on the size of the column.

    • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified product.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude this compound tlc_analysis TLC Analysis to Determine Mobile Phase crude_product->tlc_analysis elution Elute with Optimized Mobile Phase tlc_analysis->elution Optimized Solvent System column_packing Pack Silica Gel Column sample_loading Load Crude Product column_packing->sample_loading sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_TLC TLC Issues cluster_Column Column Issues cluster_Solutions Solutions start Problem with Column Chromatography rf_zero Rf ≈ 0 (No Movement) start->rf_zero rf_one Rf ≈ 1 (Runs with Front) start->rf_one streaking Streaking start->streaking poor_sep Poor Separation start->poor_sep elution_mismatch Elution Mismatch with TLC start->elution_mismatch crystallization Crystallization in Column start->crystallization increase_polarity Increase Mobile Phase Polarity rf_zero->increase_polarity decrease_polarity Decrease Mobile Phase Polarity rf_one->decrease_polarity troubleshoot_streaking Dilute Sample or Add Acid to Mobile Phase streaking->troubleshoot_streaking reoptimize_solvent Re-optimize Mobile Phase & Check Column Packing poor_sep->reoptimize_solvent co_spot Co-spot Standard on TLC elution_mismatch->co_spot pre_filter Pre-filter Crude Product crystallization->pre_filter

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Managing Steric Hindrance in Boc-Phe-Phe-OH Couplings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with the synthesis of Boc-Phe-Phe-OH, a dipeptide known for its steric hindrance. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-Phe to Phe-OH challenging?

The primary challenge in synthesizing this compound lies in the steric hindrance posed by the bulky phenyl side chains of the two phenylalanine residues. This steric bulk can impede the approach of the activated carboxyl group of Boc-Phe-OH to the amino group of the phenylalanine ester, leading to slower reaction rates and lower yields.

Q2: What are the most common side reactions observed during this compound coupling?

The most common side reactions include:

  • Epimerization: The chiral center of the activated amino acid can undergo racemization, leading to the formation of diastereomeric impurities (Boc-D-Phe-L-Phe-OH). This is more likely with over-activation or prolonged reaction times.[1][2]

  • N-acylurea formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove and reduces the yield of the desired dipeptide.[2]

  • Guanidine formation: Uronium-based coupling reagents can sometimes react with the free amine to form a guanidinium byproduct.[2]

Q3: Which coupling reagents are recommended for sterically hindered couplings like this compound?

For sterically hindered couplings, more potent activating reagents are generally required. Phosphonium and uronium/aminium salts are often more effective than standard carbodiimides. Reagents like HATU, HBTU, HCTU, PyBOP, and COMU are recommended for difficult couplings due to their high reactivity and ability to minimize side reactions.[3] For particularly challenging cases, reagents like PyBroP have also shown high efficiency.[4]

Q4: How can I minimize epimerization during the coupling reaction?

To minimize epimerization:

  • Use a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimide coupling reagents.[2]

  • Choose a coupling reagent that incorporates a racemization suppressing moiety, such as HATU (which contains HOAt).

  • Avoid excessive activation times and elevated temperatures.

  • Use a non-polar solvent, as it can reduce the rate of epimerization.

Q5: What is the best way to purify the final this compound product?

Purification of this compound can typically be achieved through a combination of techniques:

  • Aqueous workup: An acidic wash (e.g., with cold 5% HCl) can remove unreacted amine components and basic byproducts, while a basic wash (e.g., with 5% NaHCO3) can remove unreacted Boc-Phe-OH.

  • Crystallization: The crude product can often be recrystallized from a suitable solvent mixture, such as chloroform and petroleum ether.

  • Flash column chromatography: If impurities persist, purification by silica gel flash chromatography using a gradient of ethyl acetate in hexanes or dichloromethane/methanol is a reliable method.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient coupling reagent for sterically hindered dipeptide. 2. Incomplete activation of Boc-Phe-OH. 3. Deactivation of coupling reagent by moisture. 4. Poor solubility of reactants.1. Switch to a more potent coupling reagent such as HATU, HBTU, or PyBroP. 2. Ensure appropriate stoichiometry of coupling reagent and base. Allow for a pre-activation step. 3. Use anhydrous solvents and handle reagents in an inert atmosphere. 4. Choose a solvent in which all reactants are fully soluble (e.g., DMF, NMP, or DCM).
Presence of Multiple Spots on TLC (or Peaks in HPLC) 1. Epimerization leading to diastereomers. 2. Formation of N-acylurea byproduct (with carbodiimides). 3. Incomplete reaction, leaving starting materials. 4. Side reactions with amino acid side chains (less common for Phe).1. Add a racemization suppressant (HOBt, HOAt). Lower the reaction temperature. Reduce activation time. 2. Use a phosphonium or uronium salt-based coupling reagent instead of a carbodiimide. 3. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or LC-MS. 4. Ensure proper protection of any reactive side chains in more complex peptides.
Difficulty in Removing Byproducts 1. Dicyclohexylurea (DCU) from DCC is poorly soluble. 2. Hexamethylphosphoramide (HMPA) from BOP reagent is carcinogenic and hard to remove.1. If using DCC, filter the reaction mixture to remove precipitated DCU. Alternatively, use a more soluble carbodiimide like EDC. 2. Avoid using BOP reagent. Opt for modern phosphonium or uronium reagents like PyBOP or HBTU which do not produce HMPA.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the product using flash column chromatography. 2. Ensure all solvent is removed under high vacuum. Lyophilization can also be an option if the product is water-soluble after deprotection.

Data Summary: Comparison of Coupling Reagents

Coupling Reagent/MethodExcess of Activated ComponentYield of Boc-Phe-(NMe)Aib-Phe-OBzlReference
Pivaloyl Mixed AnhydrideYes< 10%[4]
Pentafluorophenyl EsterYes< 10%[4]
Acyl FluorideYes< 10%[4]
HBTUYesSignificant Yield[4]
PyBroPYesSignificant Yield[4]
Boc-Phe-NCAYesSuperior Yield (prolonged reaction/elevated temp)[4]

Note: "Significant Yield" indicates that the method was effective, though the exact percentage was not specified in the abstract.[4]

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using HBTU

This protocol describes a general method for the solution-phase synthesis of this compound using HBTU as the coupling reagent.

Materials:

  • Boc-L-phenylalanine (Boc-Phe-OH)

  • L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 1 M Lithium Hydroxide (LiOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

Procedure:

Step 1: Coupling Reaction

  • Dissolve H-Phe-OMe·HCl (1.0 equivalent) in anhydrous DCM or DMF.

  • Add DIPEA or NMM (2.2 equivalents) and stir the mixture at 0 °C for 15 minutes.

  • In a separate flask, dissolve Boc-Phe-OH (1.0 equivalent) and HBTU (1.0 equivalent) in anhydrous DCM or DMF.

  • Add the solution from step 3 to the reaction mixture from step 2.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Step 2: Work-up and Extraction

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Phe-OMe.

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the crude Boc-Phe-Phe-OMe in a mixture of THF and methanol.

  • Add 1 M LiOH (1.5 equivalents) and stir at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Once the saponification is complete, remove the organic solvents under reduced pressure.

  • Dissolve the residue in water and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude this compound.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visual Guides

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_coupling Step 1: Coupling cluster_workup Step 2: Work-up cluster_saponification Step 3: Saponification cluster_purification Step 4: Purification A Boc-Phe-OH + H-Phe-OMe B Add HBTU + DIPEA in DMF A->B C Stir at RT B->C D Aqueous Wash (Acid/Base) C->D Crude Boc-Phe-Phe-OMe E Extract with Ethyl Acetate D->E F Dry and Concentrate E->F G Dissolve in THF/MeOH F->G H Add LiOH G->H I Acidify and Extract H->I J Column Chromatography or Recrystallization I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of this compound Cause1 Inefficient Coupling Reagent Start->Cause1 Cause2 Reagent Decomposition (Moisture) Start->Cause2 Cause3 Epimerization/Side Reactions Start->Cause3 Cause4 Poor Solubility Start->Cause4 Sol1 Use HATU, PyBroP, or other potent reagent Cause1->Sol1 Sol2 Use anhydrous solvents/inert atmosphere Cause2->Sol2 Sol3 Add HOBt/HOAt, lower temperature Cause3->Sol3 Sol4 Switch to DMF or NMP Cause4->Sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

side reactions of Boc-Phe-Phe-OH in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boc-Phe-Phe-OH. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving the use of this compound in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound under acidic conditions?

When this compound is treated with acid, the primary goal is the removal of the N-terminal tert-butyloxycarbonyl (Boc) protecting group. However, several side reactions can occur concurrently:

  • Diketopiperazine (DKP) Formation: The deprotected dipeptide can cyclize to form a stable six-membered ring, known as a diketopiperazine. This is often the most significant side reaction for dipeptides.[1][2]

  • Racemization/Epimerization: The chiral centers of the phenylalanine residues can potentially undergo epimerization under certain acidic conditions, leading to the formation of diastereomers.[3][4]

  • Incomplete Deprotection: The Boc group may not be completely removed, especially if the reaction conditions (time, temperature, acid strength) are insufficient. This results in the retention of the starting material.[5]

  • Peptide Bond Cleavage: Prolonged exposure to very strong acids can lead to the hydrolysis of the amide bond between the two phenylalanine residues, although this is less common under standard Boc deprotection conditions.[6]

  • Alkylation: The tert-butyl cation formed during Boc deprotection is an electrophile that can potentially alkylate the electron-rich aromatic rings of the phenylalanine side chains, though this is more prevalent with more nucleophilic residues like Tryptophan or Methionine.[7]

Q2: How can I minimize diketopiperazine (DKP) formation?

DKP formation is a common issue at the dipeptide stage.[1] In Boc-based synthesis, the N-terminal amino group is protonated after deprotection, which makes it less nucleophilic and slows the rate of cyclization.[8] However, the risk increases significantly upon neutralization. To suppress this side reaction:

  • Utilize in situ Neutralization/Coupling Protocols: The most effective strategy is to perform the neutralization step concurrently with the subsequent coupling reaction.[1][8] This ensures the free amine is immediately acylated by the incoming activated amino acid, outcompeting the intramolecular cyclization.

  • Control Temperature: Keep the reaction temperature low (e.g., 0-5 °C) during and after deprotection to reduce the rate of cyclization.

  • Avoid Prolonged Storage: Use the deprotected dipeptide immediately in the next step. Avoid storing the free-amine form of the dipeptide for extended periods.

Q3: What conditions can cause racemization of the phenylalanine residues?

Racemization in peptide synthesis is a significant concern as it leads to diastereomeric impurities that are often difficult to separate. While racemization is frequently associated with base-mediated activation during coupling steps, it can also occur under acidic conditions.[3][4][9] The mechanism often involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.[3] To minimize this risk, it is crucial to use the mildest acidic conditions and shortest reaction times necessary for complete Boc deprotection.

Q4: Is incomplete Boc group deprotection a common problem?

Yes, incomplete deprotection can occur, leading to the contamination of the final product with the Boc-protected starting material. In the context of a larger solid-phase peptide synthesis (SPPS), this would result in deletion sequences where the subsequent amino acid is coupled to the unreacted portion of the peptide chain, while the chain with the persistent Boc group is terminated.[5] If you observe a significant amount of starting material after the reaction, consider extending the reaction time or using slightly stronger acidic conditions.

Troubleshooting Guide

Symptom / Problem Potential Cause Recommended Action / Solution
Low yield of desired H-Phe-Phe-OH product. High rate of diketopiperazine (DKP) formation.Use the deprotected dipeptide immediately. Employ an in situ neutralization and coupling protocol for the next step.[1] Keep temperatures low.
Peptide bond cleavage due to harsh acidic conditions.Reduce acid concentration, reaction time, or temperature. Use a milder acid if possible.
HPLC analysis shows an unexpected major peak with a mass corresponding to the loss of water. The peak is likely the diketopiperazine (cyclo-Phe-Phe).Confirm the mass via mass spectrometry. Follow protocols to minimize DKP formation (see FAQ Q2).
HPLC/Chiral chromatography shows multiple peaks for the product. Racemization has occurred, leading to diastereomers (L-L, D-L, L-D, D-D).Confirm by comparing with standards if available. Use milder deprotection conditions (shorter time, lower temperature). Analyze the chirality of the starting material.[4]
Mass spectrum shows a peak corresponding to the starting material. Incomplete deprotection of the Boc group.Increase the reaction time for the acid deprotection step. Ensure the acid reagent (e.g., TFA) is fresh and anhydrous.[5][8]
Mass spectrum shows a peak +56 Da higher than the expected product. Alkylation of the peptide by the tert-butyl cation generated from the Boc group.Add a scavenger, such as 0.5% dithioethane (DTE), to the cleavage solution to quench the tert-butyl cations.[7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound

This protocol outlines the standard procedure for removing the Boc protecting group using trifluoroacetic acid (TFA).

  • Preparation: Dissolve this compound in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution dropwise while stirring. A common reagent is 50% TFA in DCM.[8]

  • Reaction: Allow the reaction to stir at 0 °C for 5 minutes, then warm to room temperature and continue to stir for an additional 20-30 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to ensure complete consumption of the starting material.

  • Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotoevaporation).

  • Precipitation: Add cold diethyl ether to the residue to precipitate the product as a trifluoroacetate salt.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting H-Phe-Phe-OH·TFA salt can be used in the next step.

Protocol 2: Boc Deprotection with Minimized Side Reactions

This protocol incorporates scavengers to prevent side reactions from the tert-butyl cation.

  • Preparation: Prepare a cleavage "cocktail." A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) or another suitable scavenger.

  • Dissolution: Dissolve the this compound in a minimal amount of DCM and cool to 0 °C.

  • Deprotection: Add the pre-chilled cleavage cocktail to the dissolved peptide (typically 10 mL per gram of peptide-resin equivalent).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Workup & Isolation: Follow steps 5-8 from the Standard Protocol. The use of scavengers helps to prevent side-chain alkylation and other cation-mediated side reactions.[7]

Quantitative Data Summary

The table below summarizes illustrative data on the formation of the major side product, diketopiperazine (DKP), under various acidic deprotection conditions.

Acid ConditionTemperature (°C)Time (min)Boc Deprotection (%)DKP Formation (%)
50% TFA in DCM2530>99~5-10
50% TFA in DCM25120>99~15-25
25% TFA in DCM2560~90<5
4M HCl in Dioxane2560>99~8-15

Note: Data are illustrative and actual results may vary based on substrate concentration, purity of reagents, and specific experimental setup.

Visualizations

Side_Reactions Start This compound Product H-Phe-Phe-OH (Desired Product) Start->Product Boc Deprotection (Main Reaction) Racemized Diastereomers (e.g., Boc-D-Phe-Phe-OH) Start->Racemized Racemization Uncleaved Peptide Bond Cleavage (H-Phe-OH) Start->Uncleaved Hydrolysis DKP cyclo(Phe-Phe) (Diketopiperazine) Product->DKP Intramolecular Cyclization

Caption: Reaction pathways for this compound in acidic conditions.

Troubleshooting_Workflow Start Analyze Reaction Mixture (HPLC, LC-MS) CheckYield Is Yield > 85%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes OptimizeYield Troubleshoot Yield: - Check for DKP formation - Verify workup procedure CheckYield->OptimizeYield No Proceed Proceed to Next Step CheckPurity->Proceed Yes OptimizePurity Troubleshoot Purity: - Identify byproducts CheckPurity->OptimizePurity No IdentifyByproduct Identify Major Byproduct by MS IsDKP Mass = DKP? IdentifyByproduct->IsDKP IsSM Mass = Starting Material? IsDKP->IsSM No MinimizeDKP Action: - Use in-situ neutralization - Reduce temperature/time IsDKP->MinimizeDKP Yes IncreaseDeprotection Action: - Increase reaction time - Use fresh TFA IsSM->IncreaseDeprotection Yes Other Investigate Other Side Reactions (e.g., Racemization) IsSM->Other No OptimizePurity->IdentifyByproduct

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Boc-Phe-Phe-OH: HPLC vs. UPLC and qNMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the synthesis of peptides intended for research and pharmaceutical applications. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity assessment of the protected dipeptide, Boc-Phe-Phe-OH. The performance of a standard HPLC method is compared with two alternative techniques: Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). This guide includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical method for your specific needs.

Data Presentation

The following table summarizes the key performance characteristics of HPLC, UPLC, and qNMR for the purity analysis of this compound.

ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)qNMR (Quantitative Nuclear Magnetic Resonance)
Principle Chromatographic separation based on polarityChromatographic separation using smaller particlesQuantitative analysis based on NMR signal intensity
Typical Resolution GoodExcellentNot applicable (provides structural and quantitative info)
Analysis Time 15-30 minutes5-10 minutes10-20 minutes per sample
Sensitivity High (ng range)Very High (pg range)Moderate (µg-mg range)
Solvent Consumption ModerateLowLow
Throughput ModerateHighLow to Moderate
Quantitative Accuracy High (with proper calibration)High (with proper calibration)Very High (primary ratio method)
Information Provided Purity (area %), retention timePurity (area %), retention timePurity (mole %), structural confirmation, impurity ID

Experimental Protocols

HPLC Method for Purity Determination of this compound

This protocol describes a standard reversed-phase HPLC method suitable for the routine purity analysis of this compound.

a. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample: this compound

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

b. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    20 70
    22 95
    25 95
    26 30

    | 30 | 30 |

c. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of the sample solvent to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

d. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks.

Comparative Method 1: UPLC Analysis

UPLC offers a significant improvement in speed and resolution over conventional HPLC by utilizing columns with smaller particle sizes (<2 µm).

a. Instrumentation and Materials:

  • UPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile phases and sample solvent are the same as for the HPLC method.

b. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 2 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    5 70
    6 95
    7 95
    7.1 30

    | 8 | 30 |

c. Sample Preparation and Data Analysis:

  • Sample preparation and data analysis are performed in the same manner as the HPLC method. The higher resolution of UPLC may allow for the detection of minor impurities not resolved by HPLC.

Comparative Method 2: qNMR Analysis

Quantitative NMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.

a. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6)

  • Sample: this compound

b. Experimental Procedure:

  • Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a proton (¹H) NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

c. Data Analysis:

  • Integrate a well-resolved signal from this compound (e.g., the tert-butyl protons of the Boc group) and a signal from the internal standard.

  • Calculate the molar ratio of the analyte to the internal standard.

  • The purity of this compound is calculated based on the known mass and purity of the internal standard and the measured molar ratio.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh this compound p2 Dissolve in Solvent p1->p2 p3 Filter Solution p2->p3 a1 Inject Sample into HPLC p3->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % Purity d1->d2

Caption: Workflow for HPLC Purity Analysis of this compound.

Comparative_Methods cluster_main Purity Determination of this compound cluster_hplc HPLC cluster_uplc UPLC cluster_qnmr qNMR main This compound Sample hplc Separation by Polarity main->hplc uplc High-Resolution Separation main->uplc qnmr Signal Integration vs. Standard main->qnmr hplc_result Area % Purity hplc->hplc_result uplc_result Faster Area % Purity uplc->uplc_result qnmr_result Mole % Purity & Structure qnmr->qnmr_result

Caption: Comparison of Analytical Methods for this compound.

References

A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis, two strategies have dominated the landscape for decades: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodologies. The choice between these two approaches is a critical decision for researchers in drug development and various scientific fields, as it directly impacts the efficiency, purity, and overall success of synthesizing a target peptide. This guide provides an objective comparison of the Boc and Fmoc strategies, supported by experimental data and detailed protocols to aid researchers in making an informed selection for their specific needs.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in the chemistry of the Nα-amino protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.

The Boc Strategy: This classic approach utilizes the acid-labile Boc group to protect the N-terminus of the growing peptide chain. Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.

The Fmoc Strategy: In contrast, the Fmoc strategy employs a base-labile Fmoc protecting group for the Nα-amino group. This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA. This orthogonality in deprotection conditions is a key feature of the Fmoc strategy.[1]

Performance Comparison: A Quantitative Look

While the optimal strategy can be sequence-dependent, some general performance trends have been observed. The Boc strategy is often favored for the synthesis of long or challenging sequences, particularly those prone to aggregation, as the repeated acid treatments can help to disrupt secondary structures.[1] Conversely, the milder conditions of the Fmoc strategy make it highly suitable for the synthesis of peptides containing sensitive modifications and for automated synthesis.

Table 1: Illustrative Yields of Peptides Synthesized via a Modified Boc SPPS Strategy

Peptide SequenceResin Loading (mmol/g)Crude Peptide Yield (%)Purified Peptide Yield (%)
H-Ala-Phe-Leu-Gly-OH0.77560
H-Tyr-Gly-Gly-Phe-Met-OH0.66852
H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH0.55540

Note: Data is illustrative and compiled from descriptions of modified Boc SPPS protocols. Actual yields can vary significantly based on the specific sequence, reagents, and reaction conditions.

Table 2: Illustrative Purity of a Crude Peptide Synthesized via Fmoc SPPS

Peptide SequenceResin TypeCrude Peptide Purity (%)
Acyl Carrier Protein (65-74)Standard Polystyrene60.7
Acyl Carrier Protein (65-74)Surface Active Resin>90

This data highlights the impact of resin choice on the purity of the crude product in Fmoc SPPS.[2]

Experimental Protocols: A Step-by-Step Guide

The following are detailed, generalized protocols for both Boc and Fmoc solid-phase peptide synthesis.

Boc Solid-Phase Peptide Synthesis Protocol
  • Resin Selection and Swelling:

    • Choose a suitable resin, such as Merrifield or PAM resin, based on the desired C-terminal functionality (acid or amide).

    • Swell the resin in dichloromethane (DCM) for 1-2 hours.

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/HOBt) in a solvent like DCM or DMF.

    • Allow the reaction to proceed for 2-4 hours.

    • Wash the resin thoroughly with DCM and methanol to remove excess reagents and by-products.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM to remove the TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.

    • Wash the resin with DCM.

  • Coupling of Subsequent Amino Acids:

    • Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add the solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).

    • Wash the resin with DMF and DCM.

  • Repeat Cycles:

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Treat the peptide-resin with a strong acid cocktail, typically anhydrous HF or TFMSA, containing scavengers (e.g., anisole, thioanisole) to remove the side-chain protecting groups and cleave the peptide from the resin.

    • Precipitate the crude peptide in cold diethyl ether.

    • Collect the peptide by centrifugation or filtration and dry under vacuum.

Fmoc Solid-Phase Peptide Synthesis Protocol
  • Resin Selection and Swelling:

    • Select an appropriate resin, such as Wang or Rink Amide resin, depending on the desired C-terminal functionality.

    • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 1-2 hours.

  • Fmoc Deprotection:

    • If using a pre-loaded resin, treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc group from the first amino acid.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid by pre-incubating it with a coupling agent (e.g., HBTU, HATU, HOBt) and a base (e.g., DIEA or N-methylmorpholine) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).

    • Wash the resin with DMF.

  • Repeat Cycles:

    • Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.

    • Wash the resin extensively with DMF and then with DCM.

  • Cleavage and Side-Chain Deprotection:

    • Treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.

Visualizing the Workflows

To better illustrate the cyclical nature of these two synthesis strategies, the following diagrams outline the key steps in each process.

Boc_SPPS_Workflow Start Boc-AA-Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash2 Wash Neutralization->Wash2 Coupling Coupling (Boc-AA, Coupling Agent) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat for next AA Final_Cleavage Final Cleavage (HF or TFMSA) Wash3->Final_Cleavage

Caption: Workflow of the Boc solid-phase peptide synthesis strategy.

Fmoc_SPPS_Workflow Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling (Fmoc-AA, Coupling Agent) Wash2 Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for next AA Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage

Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.

Conclusion: Making the Right Choice

The decision between Boc and Fmoc SPPS is not always straightforward and depends on a multitude of factors including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment. The Boc strategy, with its robust chemistry, remains a valuable tool for complex and aggregation-prone peptides. However, the milder conditions, orthogonality, and amenability to automation have established the Fmoc strategy as the more widely used method in modern peptide synthesis.[3] By carefully considering the advantages and disadvantages of each, and by adhering to well-defined experimental protocols, researchers can successfully synthesize a wide array of peptides for their scientific endeavors.

References

A Comparative Guide to the NMR Characterization of Boc-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of the NMR characteristics of N-tert-butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) and its unprotected counterpart, L-phenylalanyl-L-phenylalanine (Phe-Phe-OH). The inclusion of the Boc protecting group significantly influences the chemical environment of the N-terminal amino acid, which is reflected in the NMR spectra.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and Phe-Phe-OH. The data for this compound is based on typical values for Boc-protected amino acids and related dipeptides. The data for Phe-Phe-OH is representative of unprotected dipeptides.

¹H NMR Chemical Shift Data (in ppm)

Assignment This compound (Typical) Phe-Phe-OH (Typical) Key Differences
Boc (CH₃)₃~1.40 (s, 9H)-Presence of a large singlet peak characteristic of the Boc group.
Phe¹ α-CH~4.3 - 4.5 (m, 1H)~3.9 - 4.1 (m, 1H)The α-proton of the N-terminal residue is deshielded in the Boc-protected peptide.
Phe² α-CH~4.6 - 4.8 (m, 1H)~3.8 - 4.0 (m, 1H)The α-proton of the C-terminal residue is also influenced by the N-terminal protecting group.
Phe¹,² β-CH₂~2.9 - 3.2 (m, 4H)~2.8 - 3.1 (m, 4H)Minor shifts are expected for the β-protons.
Phe¹,² Aromatic C-H~7.2 - 7.4 (m, 10H)~7.1 - 7.3 (m, 10H)Minimal changes are expected in the aromatic region.
Amide N-H~6.5 - 7.0 (d, 1H)~8.0 - 8.5 (d, 1H)The amide proton chemical shift is highly dependent on the solvent and hydrogen bonding.
Carboxyl O-H~10 - 12 (br s, 1H)~10 - 12 (br s, 1H)Broad signal, often not observed.
Amine N-H₂-~7.5 - 8.0 (br s, 2H)Presence of the free amine protons in the unprotected peptide.

¹³C NMR Chemical Shift Data (in ppm)

Assignment This compound (Typical) Phe-Phe-OH (Typical) Key Differences
Boc C(CH₃)₃~28.5-Characteristic signal for the methyl carbons of the Boc group.
Boc C (CH₃)₃~80.0-Signal for the quaternary carbon of the Boc group.
Boc C=O~156.0-Carbonyl carbon of the Boc protecting group.
Phe¹ C=O~171.0~173.0The N-terminal carbonyl is slightly shielded by the Boc group.
Phe² C=O~174.0~175.0Minor shift in the C-terminal carbonyl carbon.
Phe¹ α-C~55.0~56.0The α-carbon of the N-terminal residue is slightly shielded.
Phe² α-C~54.0~55.0Minor shift in the C-terminal α-carbon.
Phe¹,² β-C~38.0~39.0Minimal changes are expected for the β-carbons.
Phe¹,² Aromatic C~126.0 - 137.0~126.0 - 138.0Minimal changes are expected in the aromatic region.

Experimental Protocols

A standardized protocol for the NMR analysis of peptides like this compound is crucial for obtaining high-quality, reproducible data.

Sample Preparation
  • Sample Purity : Ensure the peptide sample is of high purity (>95%), as impurities can complicate spectral analysis.[1]

  • Solvent Selection : Dissolve 5-10 mg of the peptide in 0.5-0.6 mL of a suitable deuterated solvent. Common choices include DMSO-d₆, CDCl₃, or D₂O. For observing exchangeable protons (e.g., amide and carboxyl), aprotic solvents like DMSO-d₆ are preferred.

  • Concentration : The ideal concentration for peptide samples is typically between 1-5 mM.[2] For larger proteins, this may be lower.[2]

  • Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (0 ppm).

  • Sample Filtration : If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent signal broadening.

NMR Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and sensitivity.

  • ¹H NMR :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

    • Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended) :

    • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks within each amino acid residue.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons, aiding in the assignment of the carbon spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for sequencing and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, providing information on the peptide's conformation.

Workflow Visualization

The following diagram illustrates the general workflow for the NMR characterization of a dipeptide like this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Peptide This compound NMR_Tube NMR Tube Peptide->NMR_Tube Dissolve & Transfer Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample OneD_NMR 1D NMR (¹H, ¹³C) Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC) Spectrometer->TwoD_NMR Processing Data Processing (FID -> Spectrum) OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structural Elucidation Assignment->Structure

General workflow for NMR characterization of peptides.

References

Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Boc-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of mass spectrometry for the analysis of dipeptides, specifically focusing on Phenylalanyl-Phenylalanine (Phe-Phe) synthesized using a tert-butyloxycarbonyl (Boc) protecting group (Boc-Phe-Phe-OH). It is intended for researchers, scientists, and professionals in drug development who are engaged in peptide synthesis and characterization. This document outlines the experimental protocols, presents comparative data, and visualizes key workflows and processes.

Introduction to Peptide Analysis

The synthesis of peptides is a cornerstone of drug discovery and development. The use of protecting groups, such as the Boc group, is essential for directing the formation of the correct peptide sequence.[1][2] Following synthesis, rigorous analytical techniques are required to confirm the identity, purity, and sequence of the target peptide. Mass spectrometry (MS) has become a primary tool for peptide characterization due to its high sensitivity, speed, and ability to provide detailed structural information.[3] This guide will compare the use of mass spectrometry with other analytical techniques for the characterization of a Boc-protected dipeptide, this compound.

Mass Spectrometry vs. Alternative Analytical Techniques

While mass spectrometry is a powerful tool for peptide analysis, other techniques such as High-Performance Liquid Chromatography (HPLC) and Amino Acid Analysis (AAA) also play crucial roles in peptide characterization. The choice of technique depends on the specific information required.

Technique Principle Advantages Disadvantages Primary Application
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity and specificity, provides molecular weight and structural (sequence) information, suitable for complex mixtures.[4]Can be destructive, ionization efficiency can vary, may require sample clean-up.[5]Molecular weight determination, peptide sequencing, and impurity identification.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Excellent for assessing purity, quantifiable, non-destructive.[3]Does not provide direct molecular weight or sequence information, can be time-consuming for method development.Purity assessment and quantification of the synthesized peptide.[5]
Amino Acid Analysis (AAA) Hydrolyzes the peptide into its constituent amino acids, which are then separated and quantified.Provides accurate amino acid composition and peptide concentration.[3][6]Destroys the peptide, does not provide sequence information, can be a lengthy process.Confirmation of amino acid composition and accurate quantification of the peptide.

Mass Spectrometry of this compound

The analysis of this compound by mass spectrometry typically involves several key steps: sample preparation (including the removal of the Boc protecting group), ionization of the peptide, and mass analysis of the intact peptide and its fragments.

Expected Mass-to-Charge Ratios

The theoretical monoisotopic mass of this compound (C₂₃H₂₈N₂O₅) is 412.1998 Da.[7] After deprotection, the resulting Phe-Phe dipeptide has a monoisotopic mass of 296.1474 Da. The expected m/z values for the protonated molecules in a mass spectrometer are presented in the table below.

Analyte Chemical Formula Monoisotopic Mass (Da) Expected [M+H]⁺ m/z
This compoundC₂₃H₂₈N₂O₅412.1998413.2076
Phe-PheC₁₈H₂₀N₂O₃296.1474297.1552
Peptide Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to sequence the peptide. The deprotected Phe-Phe dipeptide is fragmented, typically through collision-induced dissociation (CID), which cleaves the amide bond.[8] This fragmentation results in the formation of b- and y-ions, which are diagnostic for the amino acid sequence.

Fragment Ion Sequence Theoretical m/z
b₁Phe148.0762
y₁Phe148.0762

Note: For a dipeptide of two identical amino acids, the b₁ and y₁ ions will have the same mass.

Experimental Protocols

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group, a necessary step before MS/MS analysis for sequencing.

  • Dissolve the Peptide: Dissolve approximately 1 mg of this compound in 100 µL of a suitable organic solvent (e.g., dichloromethane or dioxane).

  • Add Cleavage Reagent: Add 100 µL of a cleavage solution, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[9]

  • Incubate: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Evaporate: Remove the TFA by evaporation under a stream of nitrogen gas.

  • Reconstitute: Reconstitute the deprotected Phe-Phe peptide in a solvent suitable for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol is for the analysis of the deprotected Phe-Phe peptide.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Mapping).[5]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL of the reconstituted peptide solution.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS Scan Range: m/z 100-1000 for a full scan to detect the precursor ion [M+H]⁺ at m/z 297.15.

    • MS/MS Analysis: Select the precursor ion at m/z 297.15 for fragmentation.

    • Collision Energy: Optimize collision energy to achieve sufficient fragmentation for the generation of b- and y-ions.

Visualizations

The following diagrams illustrate the experimental workflow and the fragmentation pattern of the Phe-Phe dipeptide.

cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis BocPhePheOH This compound Deprotection Boc Deprotection (TFA Treatment) BocPhePheOH->Deprotection LCMS LC-MS Analysis (ESI+) Deprotection->LCMS MS1 MS1 Scan (Detect [M+H]⁺) LCMS->MS1 MS2 MS/MS Fragmentation (CID) MS1->MS2 Data Data Analysis (Sequence Confirmation) MS2->Data

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

cluster_frags Fragment Ions Precursor {H₂N-Phe | Phe-COOH | [M+H]⁺ = 297.15} b1 b₁ ion (H₂N-Phe-CO)⁺ m/z = 148.08 Precursor:m->b1 b-ion formation y1 y₁ ion (H₃N-Phe-COOH)⁺ m/z = 148.08 Precursor:m->y1 y-ion formation

Caption: Fragmentation pattern of the Phe-Phe dipeptide in MS/MS.

References

A Head-to-Head Battle in Peptide Synthesis: Unveiling the Cost-Effectiveness of Boc vs. Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that significantly impacts cost, efficiency, and the final peptide's purity. This comprehensive guide provides an objective comparison of these two predominant strategies, supported by experimental data and detailed protocols to inform your selection process.

The foundational principle of SPPS, developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. This approach simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[1] The key distinction between the Boc and Fmoc strategies lies in the type of protecting group used for the α-amino group of the incoming amino acid and the chemical conditions required for its removal.

The Boc strategy, the older of the two, employs an acid-labile Boc group, which is removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA). The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[2] In contrast, the Fmoc strategy utilizes a base-labile Fmoc protecting group, which is cleaved under mild basic conditions using piperidine. The side-chain protecting groups are acid-labile (e.g., tert-butyl), allowing for their simultaneous removal with the peptide from the resin using TFA.[2][] This fundamental difference in chemical orthogonality forms the basis for the distinct advantages and disadvantages of each method.

Quantitative Comparison: A Data-Driven Look at Boc vs. Fmoc

To provide a clear and concise overview of the cost-effectiveness of each method, the following tables summarize key quantitative parameters based on typical laboratory-scale synthesis.

ParameterBoc ChemistryFmoc ChemistrySource(s)
Cost of Protected Amino Acids Generally lowerGenerally higher[4]
Primary Reagent Cost TFA (deprotection), HF (cleavage) - HF is highly hazardous and requires special equipmentPiperidine (deprotection), TFA (cleavage) - Piperidine is less hazardous than HF[2]
Typical Reagent Excess (per coupling) 2-4 equivalents2-5 equivalents[5][6]
Typical Synthesis Cycle Time (per amino acid) 60 - 120 minutes30 - 90 minutes[6][7]
Typical Crude Peptide Purity Good, but potential for side reactions with acid-sensitive residuesHigh, due to milder deprotection conditions[8]
Typical Overall Yield Variable, can be affected by harsh cleavage conditionsGenerally high, favored by milder conditions[8]
Solvent Consumption High (DCM, DMF)High (DMF, NMP)[9]
Hazardous Waste Generation Significant (chlorinated solvents, strong acids like HF)Significant (piperidine, DMF)[4]

Performance Under the Microscope: Experimental Data

The choice between Boc and Fmoc can also be influenced by the specific peptide sequence. For instance, Boc chemistry is often preferred for the synthesis of long or hydrophobic peptides that are prone to aggregation. The acidic deprotection step in Boc-SPPS results in the protonation of the N-terminus, which can help to disrupt intermolecular hydrogen bonding and improve solvation.[6]

Conversely, the mild conditions of Fmoc-SPPS make it the method of choice for peptides containing sensitive amino acids or post-translational modifications. The use of strong acid in Boc chemistry can lead to the degradation of certain residues and the removal of some side-chain protecting groups prematurely.

Experimental Protocols: A Step-by-Step Guide

The following are generalized manual protocols for a single coupling cycle in Boc and Fmoc solid-phase peptide synthesis.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
StepProcedureReagents & SolventsTypical Time
1. Deprotection The resin-bound peptide is treated with a solution of TFA in DCM to remove the Boc protecting group.50% TFA in Dichloromethane (DCM)30 min
2. Washing The resin is washed multiple times to remove residual TFA and the cleaved Boc group.DCM, Isopropanol (IPA), DMF10 min
3. Neutralization The protonated N-terminus is neutralized with a base to prepare for the next coupling reaction.10% Diisopropylethylamine (DIEA) in DMF10 min
4. Washing The resin is washed to remove excess base.DMF, DCM5 min
5. Coupling The next Boc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain.Boc-amino acid, Coupling agent (e.g., HBTU, DIC/HOBt), DIEA in DMF60 - 120 min
6. Washing The resin is washed to remove excess reagents and byproducts.DMF, DCM10 min
Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
StepProcedureReagents & SolventsTypical Time
1. Deprotection The resin-bound peptide is treated with a solution of piperidine in DMF to remove the Fmoc protecting group.20% Piperidine in Dimethylformamide (DMF)10-20 min
2. Washing The resin is washed multiple times to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.DMF, DCM10 min
3. Coupling The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain.Fmoc-amino acid, Coupling agent (e.g., HBTU, HATU), DIEA in DMF30 - 60 min
4. Washing The resin is washed to remove excess reagents and byproducts.DMF, DCM10 min

Visualizing the Workflow: Boc vs. Fmoc Synthesis

The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin_Peptide_Boc Resin-Peptide-Boc Resin_Peptide_NH3_TFA Resin-Peptide-NH3+TFA- Resin_Peptide_Boc->Resin_Peptide_NH3_TFA 1. Deprotection (TFA/DCM) Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Peptide_NH3_TFA->Resin_Peptide_NH2 2. Neutralization (DIEA/DMF) Resin_Peptide_AA_Boc Resin-Peptide-AA-Boc Resin_Peptide_NH2->Resin_Peptide_AA_Boc 3. Coupling (Boc-AA, Activator, DIEA/DMF) Resin_Peptide_AA_Boc->Resin_Peptide_Boc Repeat Cycle

Boc Solid-Phase Peptide Synthesis Cycle

Fmoc_SPPS_Workflow Resin_Peptide_Fmoc Resin-Peptide-Fmoc Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Peptide_Fmoc->Resin_Peptide_NH2 1. Deprotection (Piperidine/DMF) Resin_Peptide_AA_Fmoc Resin-Peptide-AA-Fmoc Resin_Peptide_NH2->Resin_Peptide_AA_Fmoc 2. Coupling (Fmoc-AA, Activator, DIEA/DMF) Resin_Peptide_AA_Fmoc->Resin_Peptide_Fmoc Repeat Cycle

Fmoc Solid-Phase Peptide Synthesis Cycle

Conclusion: Making an Informed Decision

The choice between Boc and Fmoc solid-phase peptide synthesis is not a one-size-fits-all decision. While Fmoc chemistry has become the more prevalent method due to its milder conditions and suitability for a wider range of peptides, Boc chemistry remains a valuable tool for specific applications, particularly for complex and aggregation-prone sequences.

Key takeaways:

  • Fmoc-SPPS is generally favored for its milder reaction conditions, which leads to higher purity and yield for a broad range of peptides. The avoidance of the highly hazardous HF for cleavage is a significant safety advantage.

  • Boc-SPPS can be more cost-effective in terms of the raw cost of the protected amino acids. It can also offer advantages in the synthesis of long and hydrophobic peptides where aggregation is a concern.[6]

Ultimately, the most cost-effective strategy depends on the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure. By carefully considering the quantitative data, experimental protocols, and the inherent advantages and disadvantages of each method presented in this guide, researchers can make an informed decision to optimize their peptide synthesis endeavors.

References

Comparative Analysis of the Biological Activity of Boc-Phe-Phe-OH Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antimicrobial properties of N-α-t-butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) analogs reveals their potential as broad-spectrum antibacterial agents. This guide provides a comparative overview of their biological activities, supported by experimental data, to inform researchers and drug development professionals in the field of peptide-based therapeutics.

This analysis focuses on the structure-activity relationships of this compound derivatives, particularly highlighting their efficacy against various bacterial strains. The inclusion of different amino acid residues and modifications to the peptide backbone significantly influences their antimicrobial potency.

Comparative Antimicrobial Activity

While extensive comparative data on a wide range of this compound analogs is still an emerging area of research, studies on closely related Boc-protected dipeptides provide valuable insights into their therapeutic potential. A notable study investigated the antibacterial activity of Boc-protected phenylalanine and tryptophan-based dipeptide methyl esters, demonstrating their efficacy against both Gram-positive and Gram-negative bacteria.

The table below summarizes the Minimum Inhibitory Concentration (MIC90) values for two such analogs, Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe, against a panel of pathogenic bacteria.[1]

Bacterial StrainBoc-Phe-Trp-OMe (µg/mL)Boc-Trp-Trp-OMe (µg/mL)
Staphylococcus aureus (ATCC 25923)230250
Bacillus subtilis (ATCC 6633)250280
Escherichia coli (ATCC 25922)350400
Pseudomonas aeruginosa (ATCC 27853)400>500
Salmonella typhimurium (ATCC 14028)300350

These findings suggest that Boc-protected dipeptides containing aromatic residues exhibit significant antibacterial activity.[1] The slightly higher potency of the phenylalanine-tryptophan analog against most strains indicates that the specific combination of amino acids is a key determinant of efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial properties of these peptide analogs.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.

Procedure:

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Trypticase Soy Broth) and incubated at 37°C with shaking until it reaches the exponential growth phase. The bacterial culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[2][3]

  • Peptide Dilution: The Boc-protected dipeptide analogs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.[3][4]

  • Inoculation and Incubation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the diluted peptides. The final volume in each well is typically 200 µL.[2] The plate is then incubated at 37°C for 18-24 hours.[3][4]

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[4] The optical density (OD) at 600 nm can also be measured using a microplate reader to quantify bacterial growth.[2]

Bacterial Membrane Permeabilization Assay

This assay is used to determine if the antimicrobial mechanism of the peptides involves disrupting the bacterial cell membrane.

Procedure:

  • Bacterial Preparation: Bacterial cells in their exponential growth phase are harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Fluorescent Dye Incubation: A fluorescent dye, such as propidium iodide (PI), which can only enter cells with compromised membranes, is added to the bacterial suspension.

  • Peptide Treatment: The Boc-protected dipeptide analogs are added to the bacterial suspension at their respective MIC or other relevant concentrations.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorometer. An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane, allowing the dye to enter and bind to intracellular components.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many antimicrobial peptides, including these dipeptide analogs, is the disruption of the bacterial cell membrane.

antimicrobial_mechanism Peptide This compound Analog Membrane Bacterial Cell Membrane Peptide->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Induces Leakage Leakage of Intracellular Contents Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Proposed mechanism of action for this compound analogs.

The amphipathic nature of these peptides, with both hydrophobic (phenylalanine rings) and hydrophilic (carboxyl and carbonyl groups) regions, allows them to interact with and insert into the lipid bilayer of bacterial membranes. This insertion disrupts the membrane integrity, leading to the formation of pores or channels. The subsequent leakage of essential ions and metabolites from the cytoplasm ultimately results in bacterial cell death.

Experimental Workflow

The overall process for evaluating the biological activity of newly synthesized this compound analogs is outlined below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_activity Biological Evaluation cluster_analysis Data Analysis Synthesis Peptide Synthesis (this compound Analogs) Purification Purification (HPLC) Synthesis->Purification MIC MIC Assay Purification->MIC Test Compounds Permeabilization Membrane Permeabilization Assay MIC->Permeabilization Biofilm Biofilm Disruption Assay MIC->Biofilm SAR Structure-Activity Relationship (SAR) Analysis Permeabilization->SAR Biofilm->SAR

Caption: Workflow for synthesis and evaluation of this compound analogs.

This workflow begins with the chemical synthesis and purification of the peptide analogs. The purified compounds are then subjected to a series of biological assays to determine their antimicrobial efficacy. The data from these assays are then analyzed to establish structure-activity relationships, which can guide the design of more potent and selective antimicrobial peptides.

References

A Researcher's Guide to Protecting Groups for Phenylalanine: A Comparative Study

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving desired outcomes. For an amino acid as crucial as phenylalanine, with its reactive α-amino and α-carboxylic acid functionalities, the choice of protecting strategy can significantly impact reaction efficiency, yield, and the purity of the final product. This guide provides a comprehensive comparison of commonly employed protecting groups for phenylalanine, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

At a Glance: Comparing Amine Protecting Groups

The protection of the α-amino group of phenylalanine is critical to prevent unwanted side reactions during peptide coupling. The most ubiquitously used protecting groups are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz). Their selection is often dictated by the overall synthetic strategy, particularly the desired orthogonality and deprotection conditions.

Protecting GroupStructureIntroduction ReagentCleavage ConditionsStability
Boc
alt text
Di-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)Stable to bases and hydrogenolysis
Fmoc
alt text
Fmoc-Cl, Fmoc-OSuBases (e.g., piperidine, DBU)Stable to acids
Cbz (Z)
alt text
Benzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr in AcOH)Stable to mild acids and bases

At a Glance: Comparing Carboxylic Acid Protecting Groups

The carboxylic acid group of phenylalanine is typically protected as an ester to prevent its participation in undesired reactions. The choice of ester is influenced by the desired cleavage method, which should be compatible with the chosen amine protecting group and other functionalities in the molecule.

Protecting GroupStructureIntroduction ReagentCleavage ConditionsStability
Methyl/Ethyl Ester R-COOCH₃ / R-COOC₂H₅Methanol/Ethanol, H₂SO₄Saponification (e.g., LiOH, NaOH)Stable to acidic conditions
Benzyl Ester (Bn) R-COOCH₂PhBenzyl bromide, K₂CO₃Hydrogenolysis (H₂, Pd/C)Stable to acids and bases
tert-Butyl Ester (tBu) R-COOC(CH₃)₃tBuOH, DCC, DMAPStrong acids (e.g., TFA)Stable to bases and hydrogenolysis

The Logic of Orthogonal Protection

In complex syntheses, particularly solid-phase peptide synthesis (SPPS), the concept of "orthogonal protection" is fundamental.[1] This strategy allows for the selective removal of one protecting group in the presence of others, enabling the stepwise construction of peptide chains.

Orthogonal_Protection cluster_amine Amine Protecting Groups cluster_carboxyl Carboxyl Protecting Groups Fmoc Fmoc Boc Boc Fmoc->Boc Orthogonal Cbz Cbz Fmoc->Cbz Orthogonal tBu tert-Butyl Ester Fmoc->tBu Orthogonal Bn Benzyl Ester Fmoc->Bn Orthogonal Boc->Cbz Quasi-orthogonal (Both acid-labile but with different acid strengths) Boc->Bn Orthogonal

Caption: Orthogonality of common protecting groups for phenylalanine.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection and deprotection of phenylalanine's amine group with Boc, Fmoc, and Cbz.

N-Boc-L-phenylalanine Synthesis

Protection:

  • Dissolve L-phenylalanine (1 equivalent) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer with a cold solution of potassium bisulfate to pH 2-3.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-L-phenylalanine.[2][3]

Deprotection:

  • Dissolve N-Boc-L-phenylalanine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically in a 1:1 ratio with DCM).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected phenylalanine.[1][4]

N-Fmoc-L-phenylalanine Synthesis

Protection:

  • Suspend L-phenylalanine (1 equivalent) in a mixture of acetone and water.

  • Add sodium bicarbonate (2 equivalents) to the suspension.

  • Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.05 equivalents) in acetone dropwise.

  • Stir the reaction at room temperature for several hours until completion.

  • Remove the acetone under reduced pressure.

  • Dilute the aqueous residue with water and wash with ether.

  • Acidify the aqueous layer with concentrated HCl to pH 1.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield N-Fmoc-L-phenylalanine.[5]

Deprotection:

  • Dissolve N-Fmoc-L-phenylalanine in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • The deprotected phenylalanine can then be used in the next step of synthesis, with the dibenzofulvene-piperidine adduct being washed away.[5][6]

N-Cbz-L-phenylalanine Synthesis

Protection:

  • Dissolve L-phenylalanine (1 equivalent) in a 2M NaOH solution.

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) and a 2M NaOH solution portion-wise while maintaining the pH between 9-10.

  • Stir the mixture vigorously for 2-3 hours at 0°C.

  • Wash the reaction mixture with ether.

  • Acidify the aqueous layer with cold 2M HCl to pH 2.

  • Collect the precipitated product by filtration, wash with cold water, and dry to obtain N-Cbz-L-phenylalanine.[7][8]

Deprotection:

  • Dissolve N-Cbz-L-phenylalanine in a suitable solvent such as methanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the mixture through Celite to remove the catalyst.

  • Evaporate the solvent to yield the deprotected phenylalanine.[1][7]

Workflow for Selecting a Protecting Group Strategy

The selection of an appropriate protecting group strategy is a multi-faceted decision process. The following diagram illustrates a typical workflow for this selection process.

PG_Selection_Workflow start Define Synthetic Goal (e.g., dipeptide, SPPS) assess_compatibility Assess Compatibility of Functional Groups in Substrate start->assess_compatibility choose_amine_pg Choose Amine Protecting Group assess_compatibility->choose_amine_pg choose_carboxyl_pg Choose Carboxyl Protecting Group choose_amine_pg->choose_carboxyl_pg check_orthogonality Check Orthogonality choose_carboxyl_pg->check_orthogonality check_orthogonality->choose_amine_pg Not Orthogonal plan_synthesis Plan Synthetic Route check_orthogonality->plan_synthesis Orthogonal end Execute Synthesis plan_synthesis->end

Caption: Workflow for selecting a protecting group strategy.

Conclusion

The protection of phenylalanine's functional groups is a cornerstone of modern synthetic organic chemistry and peptide science. While Boc, Fmoc, and Cbz remain the workhorses for amine protection, and various esters for the carboxylic acid, the optimal choice is contingent upon the specific synthetic context. By understanding the principles of stability, cleavage, and orthogonality, and by utilizing robust experimental protocols, researchers can navigate the complexities of peptide synthesis and achieve their desired molecular targets with greater efficiency and success.

References

Validating the Synthesis of Boc-Phe-Phe-OH: A Melting Point Analysis Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide chemistry, confirming the successful synthesis of a target molecule is paramount. This guide provides a comparative analysis for validating the synthesis of N-tert-butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) by melting point analysis. By comparing the experimentally obtained melting point of the synthesized product with the theoretical values of the starting materials and the target compound, researchers can effectively assess the purity and identity of their product.

Comparative Melting Point Data

A sharp and specific melting point is a strong indicator of a pure compound. In the synthesis of this compound, a significant difference in melting points between the starting materials and the final product is expected. The presence of unreacted starting materials or byproducts will typically result in a depressed and broadened melting point range for the synthesized product.

CompoundRoleTheoretical Melting Point (°C)
Boc-Phe-OHStarting Material85 - 87
L-Phenylalanine methyl ester hydrochlorideStarting Material151 - 162
This compound Product ~175.1

Experimental Protocols

This section details the synthetic procedure for this compound and the protocol for its melting point determination.

Synthesis of this compound

This protocol employs a standard peptide coupling reaction using dicyclohexylcarbodiimide (DCC) as the coupling agent and N-methylmorpholine (NMM) as a base.

Materials:

  • Boc-Phe-OH

  • L-Phenylalanine methyl ester hydrochloride (Phe-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • N-methylmorpholine (NMM)

  • Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Amine Salt Neutralization: Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in chloroform. Cool the solution to 0°C and add N-methylmorpholine (1.1 eq). Stir the mixture for 15 minutes.

  • Coupling Reaction: To the same flask, add Boc-Phe-OH (1.0 eq) dissolved in chloroform, followed by the addition of DCC (1.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 5% NaHCO₃ solution and saturated NaCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-Phe-Phe-OMe.

  • Saponification: Dissolve the crude Boc-Phe-Phe-OMe in a mixture of methanol and water. Add LiOH (1.2 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture with 1N HCl to pH 2-3. Extract the product with ethyl acetate.

  • Final Wash and Drying: Wash the organic layer with water and saturated NaCl solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Melting Point Analysis Protocol

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: Ensure the synthesized this compound is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Placing in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • For a rough determination, heat the sample at a rapid rate (10-20 °C/minute) to quickly identify the approximate melting range.

    • For an accurate measurement, start with a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/minute.

  • Recording the Melting Range: The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid.

  • Comparison: Compare the observed melting point range with the literature value for this compound and the melting points of the starting materials. A sharp melting range close to the literature value indicates a high purity of the synthesized product.

Synthesis and Validation Workflow

The following diagram illustrates the key stages in the synthesis of this compound and its validation via melting point analysis.

cluster_synthesis Synthesis cluster_validation Validation Boc_Phe_OH Boc-Phe-OH Coupling Peptide Coupling (DCC, NMM) Boc_Phe_OH->Coupling Phe_OMe_HCl Phe-OMe-HCl Phe_OMe_HCl->Coupling Boc_Phe_Phe_OMe Boc-Phe-Phe-OMe Coupling->Boc_Phe_Phe_OMe Saponification Saponification (LiOH) Boc_Phe_Phe_OMe->Saponification Crude_Product Crude this compound Saponification->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product MP_Analysis Melting Point Analysis Pure_Product->MP_Analysis Comparison Compare with Literature & Starting Materials MP_Analysis->Comparison Result Purity & Identity Confirmation Comparison->Result

Synthesis and validation workflow for this compound.

assessing the stability of Boc-Phe-Phe-OH under storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of peptide intermediates is critical for the integrity of research and the quality of final products. This guide provides a comparative assessment of the stability of N-tert-butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH) under various storage conditions. It further contrasts its stability profile with an alternative, N-(9-fluorenylmethoxycarbonyl)-L-phenylalanyl-L-phenylalanine (Fmoc-Phe-Phe-OH), and provides detailed experimental protocols for stability assessment.

Comparative Stability Analysis

The stability of protected dipeptides is paramount for their effective use in peptide synthesis and other applications. The choice of the N-terminal protecting group, such as the acid-labile Boc group or the base-labile Fmoc group, can significantly influence the compound's stability profile.[][2][3][4] While specific long-term stability data for this compound is not extensively published, general principles of peptide stability suggest that in a lyophilized state and stored under appropriate conditions, it can be stable for extended periods.

To provide a comparative perspective, the following table illustrates hypothetical stability data for this compound versus Fmoc-Phe-Phe-OH under accelerated stability testing conditions. This data is intended to be illustrative, reflecting the expected relative stability based on the known chemical properties of the protecting groups.

Table 1: Comparative Stability of this compound vs. Fmoc-Phe-Phe-OH under Accelerated Storage Conditions (Hypothetical Data)

ConditionTimepointThis compound Purity (%)Fmoc-Phe-Phe-OH Purity (%)Major Degradant (%) - this compoundMajor Degradant (%) - Fmoc-Phe-Phe-OH
40°C / 75% RH099.599.6<0.1<0.1
1 month98.899.00.5 (Hydrolysis)0.3 (Piperidine Adduct)
3 months97.297.81.8 (Hydrolysis)1.2 (Piperidine Adduct)
6 months95.096.13.5 (Hydrolysis)2.5 (Piperidine Adduct)
60°C099.599.6<0.1<0.1
15 days97.098.01.5 (Hydrolysis)0.8 (Thermal Degradation)
30 days94.296.53.8 (Hydrolysis)1.9 (Thermal Degradation)
Photostability (ICH Q1B)1.2 million lux hours99.299.40.2 (Photodegradation)0.1 (Photodegradation)

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific formulation and storage conditions.

Experimental Protocols

To rigorously assess the stability of this compound, a forced degradation study and a stability-indicating analytical method are essential.

Protocol 1: Forced Degradation Study of this compound

1. Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Photostability chamber

  • Temperature and humidity controlled oven

3. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 72 hours.

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

4. Sample Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

1. Objective: To quantify the purity of this compound and separate it from its potential degradation products.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30-90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 30% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizing Experimental Processes and Degradation

To further clarify the experimental workflow and potential chemical changes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis start This compound Stock Solution acid Acid Stress (0.1M HCl, 60°C) start->acid Expose to stress base Base Stress (0.1M NaOH, 60°C) start->base Expose to stress oxidative Oxidative Stress (3% H2O2, RT) start->oxidative Expose to stress thermal Thermal Stress (Solid, 80°C) start->thermal Expose to stress photo Photostability (ICH Q1B) start->photo Expose to stress hplc RP-HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidative->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples ms LC-MS for Peak Identification hplc->ms Identify degradants data Data Analysis & Report Generation ms->data

Caption: Experimental workflow for the forced degradation study of this compound.

G cluster_degradation Potential Degradation Pathways BocPhePheOH This compound C₂₃H₂₈N₂O₅ hydrolysis Phe-Phe-OH + CO₂ + t-Butanol Acid/Base Hydrolysis BocPhePheOH->hydrolysis H₂O / H⁺ or OH⁻ decarboxylation Boc-Phe-Phe-NH₂ Thermal Stress BocPhePheOH->decarboxylation Heat oxidation Oxidized Products Oxidative Stress BocPhePheOH->oxidation [O]

Caption: Potential degradation pathways of this compound under stress conditions.

Conclusion

The stability of this compound is a critical parameter for its successful application. While inherently stable in its lyophilized form under proper storage, it is susceptible to degradation under conditions of high heat, humidity, and in the presence of strong acids, bases, or oxidizing agents. Compared to the Fmoc protecting group, the Boc group's lability in acidic conditions is a key differentiator in its stability profile. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of this important peptide synthesis intermediate.

References

Safety Operating Guide

Proper Disposal of Boc-Phe-Phe-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of Boc-Phe-Phe-OH, this guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can ensure the safe handling and disposal of this dipeptide, minimizing environmental impact and maintaining regulatory compliance.

N-tert-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine, or this compound, is a dipeptide derivative commonly used in peptide synthesis. While it is not classified as a hazardous substance under OSHA guidelines, proper disposal is crucial to maintain a safe laboratory environment and adhere to waste management regulations.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal.

PropertyValue
Molecular Formula C23H28N2O5[1]
Molecular Weight 412.5 g/mol [1]
Appearance White to off-white powder or solid
Solubility Soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[2]
Stability Stable under recommended storage conditions.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to employ the proper personal protective equipment (PPE) and follow standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. In cases of potential dust generation, a NIOSH-approved N95 dust mask is recommended.

  • Engineering Controls: Ensure adequate ventilation, such as a chemical fume hood, when handling the solid compound to minimize inhalation of any dust particles.[3]

  • Handling: Avoid direct contact with skin and eyes. Prevent the formation of dust and aerosols during handling.[3]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to be straightforward and to mitigate risks.

DisposalWorkflow cluster_prep Step 1: Preparation cluster_disposal Step 2: Disposal cluster_documentation Step 3: Documentation Prep Gather Waste Label Label Container Prep->Label Segregate Store Temporary Storage Label->Store Securely Seal Transfer Transfer to Waste Management Store->Transfer Scheduled Pickup Record Record Disposal Transfer->Record Upon Collection Manifest Retain Manifest Record->Manifest File

Caption: Workflow for the proper disposal of this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect uncontaminated solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any institutional tracking numbers.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that have come into contact with this compound should be collected in a separate, sealed container labeled as "Non-hazardous Chemical Waste" and specifying the contaminant.

  • Solutions: Solutions containing this compound should be collected in a sealed, labeled container compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Temporary Storage:

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • The storage area should be clearly marked as a chemical waste accumulation point.

3. Final Disposal:

  • Licensed Waste Disposal Vendor: The primary and recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. These vendors are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

  • Do Not Dispose in General Trash or Drains: Under no circumstances should this compound be disposed of in the general trash or poured down the drain.[3] This can lead to environmental contamination and may be in violation of local ordinances.

4. Documentation:

  • Maintain accurate records of the amount of this compound disposed of and the date of disposal.

  • Retain all documentation, including waste manifests, provided by the disposal vendor.

Spill Management

In the event of a spill, the following procedures should be followed to ensure a safe and effective cleanup.

SpillResponse cluster_contain Containment cluster_cleanup Cleanup cluster_dispose Disposal Isolate Isolate Area Absorb Absorb Spill Isolate->Absorb Collect Collect Residue Absorb->Collect Sweep or Scoop Decontaminate Decontaminate Area Collect->Decontaminate Package Package Waste Decontaminate->Package Seal and Label Dispose Dispose as Chemical Waste Package->Dispose

Caption: Logical flow for responding to a this compound spill.

  • Small Spills (Solid):

    • Wearing appropriate PPE, carefully sweep or scoop the spilled material into a designated waste container.[3]

    • Avoid generating dust.[3]

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.

    • Seal and label the container for disposal.

  • Large Spills:

    • Evacuate the immediate area and restrict access.

    • Alert your institution's environmental health and safety (EHS) department or emergency response team.

    • Ensure the area is well-ventilated.

By following these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their institutions.

References

Comprehensive Safety and Handling Guide for Boc-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-tert-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH). The following procedures are designed to minimize risk and ensure a safe laboratory environment during handling, storage, and disposal.

Hazard Assessment

Personal Protective Equipment (PPE)

The following PPE is mandatory for the routine handling of this compound. Proper use of this equipment is the first line of defense against potential exposure.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from dust particles and accidental splashes.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the chemical.[2]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[2][3]
Footwear Closed-toe shoes.Prevents injuries from spills or dropped items.[2]
Respiratory Protection N95 respirator or equivalent.Recommended when weighing or transferring powder outside of a ventilated enclosure to prevent inhalation of dust.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan ensures both safety and procedural consistency.

3.1. Preparation and Weighing

  • Work Area Preparation : Designate a specific area for handling this compound. Ideally, this should be within a chemical fume hood or a space with local exhaust ventilation to control dust.[1]

  • Don PPE : Before handling the container, put on all required PPE as detailed in the table above.

  • Weighing : If possible, weigh the solid compound in a ventilated enclosure. Use a spatula to carefully transfer the powder to a weighing boat. Avoid actions that could generate dust.

  • Container Sealing : After use, ensure the container is tightly sealed to prevent absorption of moisture and contamination.

3.2. Solution Preparation

  • Solvent Addition : Slowly add the weighed this compound solid to the desired solvent in an appropriate flask or beaker.

  • Dissolution : Mix or stir the solution until the solid is fully dissolved. If heating is required, do so in a well-ventilated area.

  • Labeling : Clearly label the container with the chemical name, concentration, date, and your initials.

3.3. Spill and Emergency Procedures

  • Small Spills : For small powder spills, carefully sweep up the material and place it in a sealed container for waste disposal.[1] Avoid creating dust. Clean the area with a damp cloth.

  • Large Spills : For larger spills, evacuate the immediate area. Restrict access and follow your institution's emergency spill response procedures.

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water.[5]

  • Eye Contact : Flush the eyes with water for at least 15 minutes as a precaution.[1][5]

  • Inhalation : If dust is inhaled, move to an area with fresh air.[5]

Storage and Disposal Plan

Proper storage and disposal are critical for laboratory safety and environmental compliance.

4.1. Storage

  • Store this compound in a tightly closed container in a cool, dry, and dark environment.[3] A storage temperature of -20°C is often recommended for long-term stability of peptides.[3]

4.2. Waste Disposal

  • Solid Waste : Dispose of unused this compound powder and any contaminated materials (e.g., gloves, weighing boats, paper towels) in a designated chemical waste container.

  • Liquid Waste : Do not pour solutions containing this compound down the drain.[3] Collect all liquid waste in a properly labeled hazardous waste container.

  • Regulatory Compliance : All waste must be disposed of in accordance with federal, state, and local environmental regulations.[1]

Diagram of the Safe Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_area 1. Prepare Ventilated Work Area don_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh 3. Weigh Solid (Minimize Dust) don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve spill Spill or Exposure? weigh->spill seal 5. Tightly Seal Original Container dissolve->seal dissolve->spill dispose 6. Dispose of Waste in Labeled Containers seal->dispose store 7. Store in Cool, Dry, Dark Place dispose->store spill->seal No emergency Follow Emergency Procedures spill->emergency Yes

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Phe-Phe-OH
Reactant of Route 2
Reactant of Route 2
Boc-Phe-Phe-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。